E3 Ligase Ligand-linker Conjugate 45
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H31N5O6 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C25H31N5O6/c31-21-4-3-20(23(34)26-21)30-24(35)18-2-1-17(13-19(18)25(30)36)29-11-9-28(10-12-29)14-16-5-7-27(8-6-16)15-22(32)33/h1-2,13,16,20H,3-12,14-15H2,(H,32,33)(H,26,31,34) |
InChI Key |
UZNGQZRSNZDUJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
E3 Ligase Ligand-linker Conjugate 45 mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of E3 Ligase Ligand-linker Conjugate 45
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as cIAP1 Ligand-Linker Conjugate 9, is a key chemical tool utilized in the development of targeted protein degraders. Specifically, it is a component of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs). This conjugate incorporates a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, connected to a linker. The fundamental mechanism of action of a SNIPER employing this conjugate is to induce the degradation of a specific target protein through the ubiquitin-proteasome system.
The SNIPER molecule, assembled using the this compound, is heterobifunctional. One end binds to the target protein of interest, and the other end, via the cIAP1 ligand, recruits the cIAP1 E3 ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the target protein by the E3 ligase. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein. A significant feature of SNIPERs that recruit IAPs is their potential to induce the simultaneous degradation of both the target protein and the IAP itself, which can be advantageous in cancer therapy where IAPs are often overexpressed.[1]
Data Presentation
| Compound Name | Target Protein | E3 Ligase Ligand | DC50 (µM) for Target Protein Degradation | Reference Cell Line |
| SNIPER(ABL)-044 | BCR-ABL | Bestatin | 10 | Not Specified |
| SNIPER(ABL)-013 | BCR-ABL | Bestatin | 20 | Not Specified |
| SNIPER-3 | BCR-ABL | Bestatin | 30 | K562 |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Signaling Pathway and Mechanism of Action
The mechanism of action for a SNIPER utilizing this compound is a multi-step process that hijacks the cell's natural protein disposal system.
Caption: Mechanism of action of a SNIPER utilizing a cIAP1 ligand.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of a SNIPER molecule constructed with this compound.
Quantitative Western Blot for Protein Degradation
This protocol is used to determine the extent of target protein degradation induced by the SNIPER molecule and to calculate the DC50 value.
Caption: Workflow for Quantitative Western Blotting.
Materials:
-
Cell line expressing the target protein
-
SNIPER compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the SNIPER compound or DMSO for the desired time (e.g., 24 hours). Include a control group pre-treated with a proteasome inhibitor to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine the DC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex consisting of the target protein, the SNIPER molecule, and the cIAP1 E3 ligase.
Caption: Workflow for Co-Immunoprecipitation.
Materials:
-
Cell line expressing the target protein
-
SNIPER compound
-
DMSO (vehicle control)
-
MG132
-
Ice-cold PBS
-
Non-denaturing lysis buffer with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-cIAP1)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-target protein and anti-cIAP1)
Procedure:
-
Cell Treatment: Culture cells and pre-treat with MG132 to inhibit protein degradation. Then, treat with the SNIPER compound or DMSO for a shorter duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-cIAP1 antibody or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysates and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the target protein. The detection of the target protein in the sample immunoprecipitated with the anti-cIAP1 antibody (but not in the IgG control) confirms the formation of the ternary complex.
References
An In-depth Technical Guide to a Representative VHL E3 Ligase Ligand-Linker Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of a representative von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, a key component in the field of targeted protein degradation. As the specific entity "E3 Ligase Ligand-linker Conjugate 45" is not publicly documented, this whitepaper focuses on the well-characterized and widely used VHL ligand, VH032, and its application in Proteolysis Targeting Chimeras (PROTACs). This document details the synthesis, mechanism of action, quantitative biophysical data, and essential experimental protocols relevant to the development and evaluation of such conjugates.
Core Concepts and Mechanism of Action
VHL-based ligand-linker conjugates are fundamental components of PROTACs, heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). A PROTAC molecule generally consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2]
The mechanism of action involves the PROTAC molecule acting as a molecular bridge to induce the formation of a ternary complex between the POI and the E3 ligase (in this case, VHL).[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]
References
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 45 (SNIPER(RAR))
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 45, also known as cIAP1 Ligand-Linker Conjugates 9, is a significant research tool in the field of targeted protein degradation. It is a key component in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of proteolysis-targeting chimeras (PROTACs). This conjugate incorporates a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, connected to a linker. By attaching a ligand for a target protein to this conjugate, researchers can create a SNIPER that induces the ubiquitination and subsequent proteasomal degradation of that specific protein. This technical guide provides a comprehensive overview of the structure, properties, and application of this compound, with a focus on its use in the degradation of the Retinoic Acid Receptor (RAR), as originally described by Itoh et al. in 2011.
Structure and Properties
This compound is a chemical entity with the molecular formula C25H31N5O6. Its structure consists of a derivative of MV1, a known pan-inhibitor of Apoptosis Proteins (IAP) ligand, connected to a polyethylene (B3416737) glycol (PEG)-based linker. The IAP ligand portion of the molecule is responsible for recruiting the cIAP1 E3 ubiquitin ligase.
| Property | Value | Source |
| Molecular Formula | C25H31N5O6 | PubChem |
| PubChem CID | 166132889 | PubChem |
| Synonyms | cIAP1 Ligand-Linker Conjugates 9, SNIPER(RAR) Compound 9 | MedChemExpress, Itoh et al. (2011) |
| Target E3 Ligase | cIAP1 (cellular inhibitor of apoptosis protein 1) | Itoh et al. (2011) |
Quantitative Data
Quantitative data on the binding affinity and degradation efficiency of this compound, specifically as part of the SNIPER(RAR) molecule (compound 9 in the original publication), is primarily presented through qualitative and semi-quantitative methods in the foundational literature.
| Parameter | Value | Method | Source |
| RAR Degradation | Significant reduction in RAR protein levels observed at 1 µM concentration in HL-60 cells after 24 hours. | Western Blot | Itoh et al. (2011) |
| Binding Affinity (cIAP1) | The MV1-derived ligand is a known pan-IAP inhibitor, suggesting high affinity for cIAP1. Specific Kd or IC50 values for the conjugate are not explicitly reported in the primary literature. | Inferred from ligand class | General PROTAC/SNIPER Literature |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of SNIPERs utilizing this compound, based on the work of Itoh et al. (2011).
Synthesis of SNIPER(RAR) (Compound 9)
The synthesis of SNIPER(RAR) involves the coupling of the cIAP1 ligand-linker conjugate with a ligand for the target protein, in this case, a derivative of all-trans retinoic acid (ATRA). The general steps are as follows:
-
Synthesis of the IAP Ligand-Linker Intermediate: The MV1 derivative is synthesized and then coupled to a PEG linker with a terminal reactive group (e.g., a carboxylic acid or an amine).
-
Synthesis of the Target Ligand with a Linker Attachment Point: The ATRA molecule is chemically modified to include a compatible reactive group for linker attachment.
-
Coupling Reaction: The IAP ligand-linker intermediate and the modified target ligand are reacted together under appropriate coupling conditions (e.g., using HATU or a similar peptide coupling reagent) to form the final SNIPER molecule.
-
Purification: The final product is purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC). The structure is confirmed by NMR and mass spectrometry.
Cell Culture and Treatment for Degradation Assay
-
Cell Line: Human promyelocytic leukemia cells (HL-60) are a suitable model system for studying RAR degradation.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a desired density and treated with the SNIPER(RAR) compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
Western Blotting for Protein Degradation Analysis
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for RAR overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow Visualization
SNIPER(RAR) Mechanism of Action
The following diagram illustrates the mechanism by which SNIPER(RAR), utilizing this compound, induces the degradation of the Retinoic Acid Receptor (RAR).
Caption: Mechanism of SNIPER(RAR)-induced degradation of the Retinoic Acid Receptor.
Experimental Workflow for Assessing Protein Degradation
The following diagram outlines the key steps in an experimental workflow to evaluate the efficacy of a SNIPER compound.
Caption: Workflow for evaluating SNIPER-mediated protein degradation.
An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 45 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the E3 ligase ligand-linker conjugates designated as "45" for the development of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the synthesis, mechanism of action, and application of these critical components in targeted protein degradation. It will cover three distinct conjugates identified under this nomenclature, detailing their specific E3 ligase targets and their use in creating potent and selective protein degraders.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the elimination of disease-causing proteins, including those previously considered "undruggable."
The choice of the E3 ligase ligand and the design of the linker are crucial for the efficacy and selectivity of a PROTAC. This guide focuses on specific ligand-linker conjugates, collectively referred to as "conjugate 45," which are utilized in the synthesis of advanced PROTACs.
E3 Ligase Ligand-Linker Conjugate 45 Variants
The designation "this compound" has been associated with at least three distinct chemical entities, each recruiting a different E3 ubiquitin ligase. This section will elaborate on each of these conjugates.
cIAP1 Ligand-Linker Conjugate 9 (Synonym: E3 ligase Ligand-Linker Conjugates 45)
This conjugate incorporates a ligand for the inhibitor of apoptosis protein (IAP) E3 ligase and is a key building block for the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs)[1][2]. IAPs are attractive targets for PROTAC development due to their frequent overexpression in cancer cells, and SNIPERs have the unique ability to induce the simultaneous degradation of the target protein and the IAP itself, potentially leading to enhanced anti-cancer activity[3].
Chemical Structure:
Application in PROTAC Development:
cIAP1 Ligand-Linker Conjugate 9 is utilized in the synthesis of SNIPERs targeting a variety of oncoproteins. The IAP ligand recruits cIAP1, leading to the ubiquitination and subsequent degradation of the target protein.
Quantitative Data for Representative IAP-based PROTACs (SNIPERs):
| PROTAC Name | Target Protein | DC50 | Cell Line | Reference |
| SNIPER(ABL)-019 | BCR-ABL | 0.3 µM | K562 | [4] |
| SNIPER(ABL)-033 | BCR-ABL | 0.3 µM | K562 | [4] |
| SNIPER(ER)-87 | ERα | 0.097 µM | - | [4] |
| SNIPER-7 | BRD4 | Optimal degradation at 0.1 µM | - | [5] |
| SNIPER-1 | Androgen Receptor | Effective degradation at 3 µM | - | [5] |
E3 ligase Ligand 45 for Setidegrasib (HY-148273)
This molecule is a von Hippel-Lindau (VHL) E3 ligase ligand used in the synthesis of Setidegrasib (also known as ASP-3082), a potent and selective PROTAC degrader of KRAS G12D mutant protein[1][6][7][8]. The KRAS oncogene is a high-value target in cancer therapy, and PROTACs offer a promising strategy to eliminate the mutated KRAS protein.
Chemical Structure of E3 ligase Ligand 45 (VHL Ligand):
Application in PROTAC Development:
E3 ligase Ligand 45 serves as the VHL-recruiting moiety in the PROTAC Setidegrasib. By linking this VHL ligand to a KRAS G12D binding moiety, Setidegrasib effectively induces the degradation of the oncoprotein.
Quantitative Data for Setidegrasib (KRAS G12D PROTAC):
| Parameter | Value | Cell Line | Reference |
| Degradation | |||
| DC50 (KRAS G12D) | 37 nM | - | [7] |
| Signaling Inhibition | |||
| IC50 (p-ERK inhibition) | 15 nM | AsPC-1 | [7] |
| Cell Proliferation Inhibition | |||
| IC50 (anchorage-independent growth) | 23 nM | AsPC-1 | [7] |
| IC50 (3D cell proliferation) | Potent inhibition | PK-59, HPAC, GP2d, GP5d | [7] |
(S,R,S)-AHPC-C4-COOH (VH032-C4-COOH) (linker 45)
This conjugate is comprised of the well-characterized VHL ligand (S,R,S)-AHPC and a C4-carboxylic acid linker[9]. It is designed for the synthesis of PROTACs targeting a variety of proteins, with a specific application in the development of EED-targeted PROTACs[9]. The carboxylic acid functional group provides a convenient attachment point for coupling with a ligand for the protein of interest.
Chemical Structure:
-
Molecular Formula: C27H38N4O5S
-
Molecular Weight: 558.69 g/mol [9]
Application in PROTAC Development:
(S,R,S)-AHPC-C4-COOH is a versatile building block for constructing VHL-recruiting PROTACs. The (S,R,S)-AHPC moiety ensures high-affinity binding to the VHL E3 ligase, a critical factor for efficient protein degradation. The linker's length and composition can be further modified to optimize the formation of a productive ternary complex between the VHL, the PROTAC, and the target protein.
Representative Quantitative Data for VHL-based PROTACs:
| PROTAC Name | Target Protein | DC50 | Cell Line | Reference |
| MZ1 | BRD4 | ~10 nM | HeLa | [10] |
| ARV-771 | BRD4 | <1 nM | LNCaP | [11] |
| Compound 68 | EGFR L858R | 5.0 nM | HCC-827 | [12] |
Signaling Pathways and Experimental Workflows
General PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: General mechanism of PROTAC-induced protein degradation.
KRAS Signaling Pathway Targeted by Setidegrasib
Setidegrasib targets the KRAS G12D mutant, a key driver in many cancers. By degrading KRAS G12D, Setidegrasib inhibits downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.
Caption: Inhibition of KRAS signaling by Setidegrasib-mediated degradation.
Experimental Protocols
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC or for a time-course. Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values[13].
-
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This protocol describes the use of SPR to measure the binding kinetics and affinity of binary and ternary complexes formed by a PROTAC, a target protein, and an E3 ligase.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Purified recombinant target protein and E3 ligase complex
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for covalent coupling) or appropriate capture molecules
Procedure:
-
Immobilization of Ligand:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD).
-
In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine the other binary KD.
-
-
Ternary Complex Formation Analysis:
-
Inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase surface.
-
Alternatively, inject the target protein in the presence of a constant concentration of the PROTAC.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity[10][14].
-
Caption: Workflow for SPR-based analysis of PROTAC ternary complex formation.
In-Cell Target Engagement Assay (e.g., NanoBRET™)
This protocol provides a method to measure the engagement of a PROTAC with its target E3 ligase or protein of interest within living cells.
Materials:
-
Cells engineered to express a NanoLuc® fusion of the E3 ligase or target protein
-
PROTAC compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Plating:
-
Plate the engineered cells in white assay plates and incubate.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Addition of Detection Reagents:
-
Add the NanoBRET™ Nano-Glo® Substrate and, if necessary, a fluorescently labeled tracer that binds to the target.
-
-
Signal Measurement:
-
Incubate and measure the luminescence and filtered fluorescence signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot it against the PROTAC concentration to determine the cellular EC50 for target engagement[15].
-
Conclusion
The "this compound" designation encompasses a diverse set of building blocks crucial for the advancement of PROTAC technology. By providing ligands for different E3 ligases, including IAP, VHL, and potentially others, these conjugates enable the development of novel protein degraders against a wide range of therapeutic targets. The successful application of these conjugates in creating potent SNIPERs and KRAS degraders underscores their importance in the field of targeted protein degradation. The experimental protocols provided in this guide offer a framework for the robust characterization of PROTACs synthesized from these and other ligand-linker conjugates, facilitating the discovery and development of next-generation therapeutics.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. aragen.com [aragen.com]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
cIAP1 Ligand-Linker Conjugates 9 function
An In-depth Technical Guide to the Function of cIAP1 Ligand-Linker Conjugates For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways that control inflammation, immunity, and cell survival. Its E3 ubiquitin ligase activity is pivotal in these processes. cIAP1 Ligand-Linker Conjugates are a class of heterobifunctional molecules designed to harness this activity for therapeutic benefit. These conjugates, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), are engineered to induce the degradation of specific target proteins.[1][2][3][][5] This guide provides a detailed overview of the function of these conjugates, using a well-characterized example to illustrate their mechanism of action, present quantitative data, and outline key experimental protocols.
While the specific conjugate "cIAP1 Ligand-Linker Conjugate 9" is a component for designing SNIPERs, detailed public data for this exact molecule is limited.[6][7][8] Therefore, this guide will focus on the principles of this class of molecules, exemplified by SNIPERs targeting the Cellular Retinoic Acid-Binding Protein II (CRABP-II), for which there is a wealth of published data.[1][6][9][10][11][12]
Core Function and Mechanism of Action
cIAP1 Ligand-Linker Conjugates function by bringing a target protein into close proximity with the cIAP1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6][9][13] This process can be broken down into the following key steps:
-
Binding to cIAP1: The conjugate includes a ligand, such as a derivative of bestatin (B1682670) or a SMAC mimetic, that binds to cIAP1.[1][5][9]
-
Binding to the Target Protein: The other end of the conjugate has a ligand that specifically binds to the protein of interest (POI).
-
Formation of a Ternary Complex: The conjugate facilitates the formation of a ternary complex between cIAP1, the conjugate itself, and the target protein.
-
Ubiquitination of the Target Protein: Within this complex, cIAP1, in its role as an E3 ligase, catalyzes the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
This targeted protein degradation strategy offers a powerful approach to modulate disease-related proteins that are otherwise difficult to target with conventional inhibitors.
Signaling Pathways
The mechanism of action of cIAP1 Ligand-Linker Conjugates is intricately linked to the fundamental signaling pathways regulated by cIAP1. The following diagram illustrates the general mechanism of a cIAP1-recruiting SNIPER molecule.
Caption: General mechanism of protein degradation induced by a cIAP1-recruiting SNIPER molecule.
cIAP1 is also a central node in the Tumor Necrosis Factor (TNF) signaling pathway, which can lead to cell survival through NF-κB activation or cell death via apoptosis or necroptosis. The diagram below outlines this complex signaling cascade.
Caption: Simplified overview of the TNF signaling pathway and the role of cIAP1.
Quantitative Data
The efficacy of cIAP1 Ligand-Linker Conjugates can be quantified by various metrics, including their ability to degrade the target protein (DC50, the concentration required to degrade 50% of the target protein) and their effect on cell viability. The following tables summarize representative data for cIAP1-recruiting SNIPERs targeting CRABP-II and other proteins.
Table 1: Degradation Activity of Representative cIAP1-Recruiting SNIPERs
| Compound | Target Protein | Cell Line | Concentration for Degradation | DC50 | Reference |
| SNIPER-21 | CRABP-II | HT1080 | 1 µM | Not Reported | [1] |
| SNIPER-5 | BCR-ABL | K562 | 10 µM (max knockdown at 100 nM) | ~100 nM | [1] |
| SNIPER-7 | BRD4 | - | 0.1 µM | Not Reported | [1] |
| SNIPER-12 | BTK | THP-1 | - | 182 ± 57 nM | [1] |
| SNIPER(ER)-87 | ERα | - | - | 0.097 µM | [2] |
Experimental Protocols
The characterization of cIAP1 Ligand-Linker Conjugates involves a range of cellular and biochemical assays to confirm their mechanism of action and quantify their effects. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the most direct method to assess the degradation of the target protein.
-
Objective: To quantify the reduction in the level of the target protein following treatment with the cIAP1 Ligand-Linker Conjugate.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HT1080 for CRABP-II) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the SNIPER molecule or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CRABP-II) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the target protein levels are normalized to the loading control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the formation of the ternary complex between cIAP1, the SNIPER molecule, and the target protein.
-
Objective: To confirm the physical interaction between cIAP1 and the target protein in the presence of the conjugate.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the SNIPER molecule or vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against the target protein (or cIAP1) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against cIAP1 and the target protein.
-
In Vitro Ubiquitination Assay
This assay directly demonstrates the ubiquitination of the target protein catalyzed by cIAP1 in the presence of the conjugate.
-
Objective: To show that the SNIPER molecule induces cIAP1-mediated ubiquitination of the target protein.
-
Methodology:
-
Reaction Mixture: Set up a reaction mixture containing recombinant E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, ubiquitin, ATP, recombinant cIAP1, and the recombinant target protein.
-
Treatment: Add the SNIPER molecule or vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
-
Cell Viability and Apoptosis Assays
These assays are used to determine the downstream functional consequences of target protein degradation, such as reduced cell proliferation or induction of apoptosis.
-
Objective: To measure the effect of the cIAP1 Ligand-Linker Conjugate on cell viability and programmed cell death.
-
Methodologies:
-
MTT Assay (for cell viability):
-
Seed cells in a 96-well plate and treat them with a range of concentrations of the SNIPER molecule.
-
After the desired incubation period (e.g., 72 hours), add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Annexin V/Propidium Iodide (PI) Staining (for apoptosis):
-
Treat cells with the SNIPER molecule as described above.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for characterizing a novel cIAP1 Ligand-Linker Conjugate.
Caption: A logical workflow for the preclinical evaluation of a cIAP1-recruiting SNIPER.
Conclusion
cIAP1 Ligand-Linker Conjugates represent a promising therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins. Their modular design allows for the targeting of a wide range of proteins, opening up new avenues for drug development. A thorough understanding of their mechanism of action, combined with rigorous experimental validation as outlined in this guide, is essential for the successful translation of these molecules into novel therapeutics. The ongoing research and development in this field are expected to yield a new generation of targeted therapies for cancer and other debilitating diseases.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 5. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SNIPER: Inducing protein degradation via recruitment to IAP [morressier.com]
- 12. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to LC-2: A VHL-Recruiting PROTAC for Targeted KRAS G12C Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, making it a prime target for therapeutic development. The KRAS G12C mutation, in particular, has been the focus of intense research, leading to the development of covalent inhibitors. However, an alternative and promising strategy is the use of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of the oncogenic KRAS G12C protein. This document provides a detailed technical overview of LC-2, a first-in-class PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to selectively target and degrade KRAS G12C.[1][2][3][4]
LC-2 is a heterobifunctional molecule that consists of a ligand that covalently binds to the KRAS G12C protein (a derivative of the inhibitor MRTX849) and a ligand that recruits the VHL E3 ligase, connected by a flexible linker.[1][2] This dual binding induces the formation of a ternary complex between KRAS G12C and VHL, leading to the ubiquitination of KRAS G12C and its subsequent degradation by the proteasome.[5] This approach not only ablates the scaffolding function of KRAS but also offers the potential for a more sustained downstream pathway inhibition compared to simple enzymatic inhibition.
Quantitative Data
The efficacy of LC-2 in degrading KRAS G12C has been evaluated across various cancer cell lines. The key parameters to quantify a PROTAC's performance are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to induce 50% of the maximum degradation of the target protein, and the maximum degradation (Dmax), which represents the percentage of the target protein degraded at saturating PROTAC concentrations.
LC-2 Degradation Activity in KRAS G12C Cancer Cell Lines
| Cell Line | Cancer Type | KRAS G12C Status | DC50 (µM) | Dmax (%) |
| NCI-H2030 | Non-Small Cell Lung Cancer | Homozygous | 0.59 ± 0.20 | ~80 |
| MIA PaCa-2 | Pancreatic Cancer | Homozygous | 0.32 ± 0.08 | ~75 |
| SW1573 | Non-Small Cell Lung Cancer | Homozygous | 0.76 ± 0.30 | ~90 |
| NCI-H23 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 ± 0.08 | ~90 |
| NCI-H358 | Non-Small Cell Lung Cancer | Heterozygous | 0.52 ± 0.30 | ~40 |
Data compiled from multiple sources.[1][2][6][7]
Mechanism of Action and Signaling Pathway
LC-2 leverages the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate the oncogenic KRAS G12C protein. The binding of LC-2 to both KRAS G12C and the VHL E3 ligase brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of KRAS G12C. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the KRAS G12C protein. By degrading KRAS G12C, LC-2 effectively shuts down the downstream MAPK signaling pathway, which is hyperactivated in KRAS-driven cancers and is responsible for promoting cell proliferation and survival.[1][5][8]
Caption: LC-2 mediated degradation of KRAS G12C and inhibition of the MAPK pathway.
Experimental Protocols
Western Blotting for KRAS G12C Degradation
This protocol outlines the steps to assess the degradation of KRAS G12C in cancer cells following treatment with LC-2.
a. Cell Culture and Treatment:
-
Seed KRAS G12C mutant cancer cells (e.g., MIA PaCa-2) in 12-well plates and culture overnight.[9]
-
Treat the cells with varying concentrations of LC-2 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24 hours).[6] Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against KRAS and a loading control (e.g., α-Tubulin or GAPDH) overnight at 4°C.[9]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
e. Data Analysis:
-
Quantify the band intensities using densitometry software.[9]
-
Normalize the KRAS band intensity to the loading control.
-
Calculate the percentage of KRAS degradation relative to the vehicle control for each LC-2 concentration.
-
Plot the percentage of degradation against the log of the LC-2 concentration to determine the DC50 and Dmax values.
Analysis of MAPK Pathway Inhibition
This protocol assesses the functional consequence of KRAS G12C degradation by measuring the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
a. Cell Treatment and Lysis:
-
Follow the same cell culture, treatment, and lysis steps as described in Protocol 1. A time-course experiment (e.g., 1 to 24 hours) with a fixed concentration of LC-2 (e.g., 3 µM) can also be performed.[10]
b. Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Use primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Use a loading control antibody as before.
c. Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each condition.
-
Normalize the p-ERK/total ERK ratio to the vehicle control.
Cell Viability Assay
This protocol determines the effect of LC-2-mediated KRAS G12C degradation on the viability of cancer cells.
a. Cell Seeding and Treatment:
-
Seed cancer cells in 48-well or 96-well plates.[11]
-
After 24 hours, treat the cells with a range of LC-2 concentrations for a prolonged period (e.g., 72 hours).
b. Viability Measurement (using AlamarBlue as an example):
-
Add AlamarBlue reagent to each well and incubate for a specified time.[11]
-
Measure the fluorescence or absorbance using a plate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the LC-2 concentration to determine the IC50 value.
Experimental Workflow and Logical Relationships
The characterization of a PROTAC like LC-2 involves a logical progression of experiments to establish its efficacy and mechanism of action.
Caption: A logical workflow for the experimental validation of LC-2.
Conclusion
LC-2 serves as a powerful chemical tool to study the biological consequences of rapid and sustained KRAS G12C degradation.[4] The data and protocols presented in this guide demonstrate that LC-2 effectively and selectively degrades KRAS G12C, leading to the suppression of MAPK signaling and reduced cell viability in KRAS G12C-mutant cancer cells. This targeted degradation approach offers a compelling alternative to traditional inhibition and opens new avenues for the development of therapeutics against oncogenic KRAS. While LC-2 itself is a tool compound, the principles of its design and the methods for its characterization are broadly applicable to the development of next-generation PROTAC-based cancer therapies.
References
- 1. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The Missing Link between (Un)druggable and Degradable KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. chinesechemsoc.org [chinesechemsoc.org]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to Linker Composition in E3 Ligase Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery. A PROTAC molecule is a tripartite entity, comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. While the choice of ligands dictates target specificity, the linker is far from a passive spacer; it is a critical determinant of the conjugate's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] This technical guide delves into the core principles of linker composition, providing researchers with the foundational knowledge to rationally design and optimize these crucial components in E3 ligase conjugates.
The Pivotal Role of the Linker in Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome. The linker's length, rigidity, and chemical composition are paramount in orchestrating this molecular matchmaking.[2] An optimal linker geometry can lead to favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, degradation efficiency.[2] Conversely, a poorly designed linker can introduce steric hindrance or unfavorable interactions, resulting in negative cooperativity and diminished activity.[2]
Classification and Properties of PROTAC Linkers
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common types include flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, as well as more rigid structures incorporating cyclic moieties.[1][2]
-
Flexible Linkers:
-
Alkyl Chains: These are simple hydrocarbon chains of varying lengths, offering significant conformational flexibility.[1][2] Their synthetic tractability makes them a common starting point in linker design.[1] However, their hydrophobicity can negatively impact solubility.[3]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and cell permeability of PROTACs.[1][2][4] The ethylene (B1197577) glycol units introduce polarity and can participate in hydrogen bonding.[1]
-
-
Rigid Linkers: To overcome the potential drawbacks of highly flexible linkers, such as entropic penalties upon binding, researchers have incorporated rigid motifs.[1] These include:
-
Cyclic Structures: Saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation, pre-organizing the PROTAC into a bioactive state.[1][3]
-
Aromatic Systems: Phenyl rings and other aromatic systems can also be used to create more rigid linkers.[1]
-
Click Chemistry Moieties: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, results in the formation of a stable triazole ring within the linker, which also imparts rigidity.[5]
-
The choice of linker has a profound impact on the physicochemical properties of the PROTAC, influencing its "drug-likeness." By incorporating polar functional groups, such as amides and ethers, the solubility of the PROTAC can be enhanced.[1] Conversely, lipophilic groups can improve cell permeability.[1] Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[1]
Quantitative Impact of Linker Composition on PROTAC Performance
The optimization of linker length and composition is often an empirical process, with subtle changes leading to significant differences in degradation efficacy. The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on key performance indicators such as the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| Target - E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 - CRBN | PEG | 9 | >1000 | <20 | [5] |
| TBK1 - CRBN | PEG | 12 | 160 | ~70 | [5] |
| TBK1 - CRBN | PEG | 15 | 10 | >90 | [5] |
| TBK1 - CRBN | PEG | 18 | 130 | ~80 | [5] |
| p38α - VHL | Alkyl/Ether | 12 | 110 | 85 | [6] |
| p38α - VHL | Alkyl/Ether | 16 | 23 | >95 | [6] |
| p38α - VHL | Alkyl/Ether | 20 | 180 | 80 | [6] |
Table 1: Impact of Linker Length on Degradation Efficacy. This table demonstrates the non-linear relationship between linker length and degradation potency, highlighting the existence of an optimal length for a given target-ligase pair.
| PROTAC | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA | Cell Permeability (in cellulo/in vitro ratio) | Reference |
| PROTAC 1 | Alkyl | 7.6 | 188 | 5 | 11 | Low (High ratio) | [7][8] |
| PROTAC 2 | PEG-like | 5.2 | 211 | 5 | 13 | High (Low ratio) | [7][8] |
| PROTAC 3 | Alkyl with amide | 5.8 | 216 | 6 | 12 | Medium-High | [7][8] |
| PROTAC 7 | Flexible with tertiary amine | 5.3 | 191 | 4 | 12 | Medium-High | [7][8] |
| PROTAC 8 | Rigid (piperidine) | 5.4 | 191 | 4 | 12 | Medium-High | [7][8] |
| PROTAC 9 | Alkyl with amide | 3.5 | 216 | 6 | 12 | High (Low ratio) | [7][8] |
Table 2: Impact of Linker Composition on Physicochemical Properties and Cell Permeability. This table illustrates how different linker compositions influence key drug-like properties and their correlation with cell permeability. cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors.
Visualizing Key Pathways and Workflows
To better understand the context in which E3 ligase conjugates operate and are evaluated, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Detailed Methodologies for Key Experiments
Reproducible and rigorous experimental evaluation is crucial for successful linker optimization. This section provides detailed protocols for key assays used to characterize E3 ligase conjugates.
Protocol 1: Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry
This protocol outlines a general method for synthesizing a PROTAC with a PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., alkyne).
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group (e.g., amine).
-
Bifunctional PEG linker (e.g., HOOC-PEGn-N3).
-
Coupling reagents: HATU, DIPEA.
-
Click chemistry reagents: Copper(II) sulfate (B86663), sodium ascorbate (B8700270).
-
Solvents: Anhydrous DMF, t-BuOH/H2O.
-
Purification supplies: Preparative HPLC.
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2, 1.0 eq) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3, 1.1 eq) in anhydrous DMF.[9]
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[9]
-
Stir the reaction at room temperature, monitoring progress by LC-MS.[9]
-
Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.[10]
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate and the alkyne-functionalized POI ligand in a t-BuOH/H2O mixture.[10]
-
Add copper(II) sulfate and sodium ascorbate to catalyze the reaction.[10]
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.[9]
-
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the quantification of POI degradation in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the POI.
-
PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
Laemmli sample buffer.
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, α-tubulin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Transfer the separated proteins to a membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.[11]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.[12]
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.[12]
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.[12]
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This protocol describes the use of SPR to measure the kinetics and affinity of binary and ternary complex formation.[13]
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated).
-
Purified, biotinylated E3 ligase.
-
Purified POI.
-
PROTAC.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Chip Preparation:
-
Immobilize the biotinylated E3 ligase onto the surface of a streptavidin-coated sensor chip.[13]
-
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
Flow solutions of the PROTAC at various concentrations over the chip surface.
-
Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Alternatively, pre-incubate the PROTAC and POI before flowing the mixture over the E3 ligase-immobilized surface.[13]
-
Measure the binding kinetics of the POI/PROTAC mixture to the immobilized E3 ligase.
-
-
Data Analysis:
-
Determine the KD for the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the binding affinities of the binary and ternary complexes. A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[13]
-
Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
This protocol details the use of ITC to measure the thermodynamic parameters of PROTAC binding interactions.[14]
Materials:
-
Isothermal titration calorimeter.
-
Purified E3 ligase.
-
Purified POI.
-
PROTAC.
-
Dialysis buffer.
Procedure:
-
Sample Preparation:
-
Ensure all binding partners (proteins and PROTAC) are in identical, degassed buffer to minimize heats of dilution.[15]
-
Typically, the macromolecule (e.g., E3 ligase) is placed in the sample cell at a concentration of 5-50 µM.[15]
-
The ligand (e.g., PROTAC, or a pre-formed POI-PROTAC complex) is loaded into the syringe at a 10-20 fold higher concentration.[16]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).[17]
-
-
Titration:
-
Perform a series of small injections of the syringe solution into the sample cell, allowing the system to reach equilibrium after each injection.[14]
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting isotherm to a suitable binding model (e.g., single-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14][18]
-
Conclusion
The linker component of an E3 ligase conjugate is a critical determinant of its therapeutic potential. A deep understanding of how linker composition, length, and rigidity influence ternary complex formation, physicochemical properties, and ultimately, protein degradation is paramount for the rational design of these novel therapeutics. The systematic evaluation of linker variants using the biophysical and cellular assays detailed in this guide will empower researchers to navigate the complex structure-activity relationships that govern PROTAC efficacy. As our understanding of the intricate interplay between the linker and the ternary complex deepens, aided by advancements in computational modeling and structural biology, the design of highly potent and selective protein degraders will become an increasingly rational and efficient process.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. aragen.com [aragen.com]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using E3 Ligase Ligand-linker Conjugate 45
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) utilizing E3 Ligase Ligand-linker Conjugate 45, also known as cIAP1 Ligand-Linker Conjugate 9. This document outlines the rationale, experimental protocols, and expected outcomes for the development of SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), a class of PROTACs that recruit the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase to induce the degradation of a target protein.
Introduction to this compound
This compound (cIAP1 Ligand-Linker Conjugate 9) is a pre-formed chemical entity that incorporates a high-affinity ligand for the cIAP1 E3 ubiquitin ligase attached to a flexible linker. This conjugate simplifies the synthesis of cIAP1-recruiting PROTACs by providing a ready-to-use building block for conjugation with a ligand for a protein of interest (POI). The use of this conjugate streamlines the PROTAC development process, allowing researchers to focus on the optimization of the POI ligand and the overall PROTAC design.
Chemical Structure of this compound:
-
Synonyms: cIAP1 Ligand-Linker Conjugates 9
-
Molecular Formula: C₃₇H₄₈N₄O₇
-
Molecular Weight: 660.80 g/mol
Data Presentation
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). Below is a summary of representative data for various cIAP1-based PROTACs (SNIPERs) from published literature. While specific data for PROTACs synthesized directly from this compound is not extensively available, the following table provides expected performance benchmarks for this class of degraders.
| PROTAC (SNIPER) | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| SNIPER(ABL)-5 | BCR-ABL | K562 | ~100 | >90 | --INVALID-LINK-- |
| SNIPER(BRD4)-7 | BRD4 | - | 100 | >90 | --INVALID-LINK-- |
| SNIPER(ERα)-87 | ERα | - | 97 | >90 | [SNIPERs |
| DT2216 | BCL-XL | - | 63 | >90 | --INVALID-LINK-- |
| ARV-110 | Androgen Receptor | VCaP, LNCaP | <1 | >95 | --INVALID-LINK-- |
| ARV-471 | Estrogen Receptor | ER+ breast cancer cell lines | 1.8 | >90 | --INVALID-LINK-- |
Experimental Protocols
The following protocols are based on the foundational work by Itoh Y, et al. in the design and synthesis of nuclear receptor-degradation inducers and general knowledge of PROTAC synthesis.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the conjugation of this compound, which has a terminal amine, to a Protein of Interest (POI) ligand that has a carboxylic acid functional group.
Materials:
-
This compound (cIAP1 Ligand-Linker Conjugate 9)
-
POI ligand with a carboxylic acid moiety
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane, methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Conjugation: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude PROTAC.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexane) to yield the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Evaluation of PROTAC-induced Protein Degradation by Western Blot
This protocol outlines the procedure to assess the ability of the newly synthesized PROTAC to degrade the target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (for mechanistic studies)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM). Include a DMSO-treated well as a negative control. For mechanistic validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Incubation: Incubate the cells for a desired period (e.g., 12, 24, or 48 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the POI band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Mandatory Visualizations
cIAP1-Mediated Protein Degradation Pathway
Caption: Mechanism of action for a cIAP1-recruiting PROTAC (SNIPER).
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A streamlined workflow for the development of PROTACs.
Application Note: Characterization of E3 Ligase Ligand-linker Conjugate 45 for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, utilizing small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3][4] This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5]
This application note provides a detailed experimental protocol for the characterization of "E3 Ligase Ligand-linker Conjugate 45," a novel component for the synthesis of PROTACs. While specific data for this particular conjugate is not publicly available, this document outlines a representative workflow based on established methodologies for evaluating similar molecules, such as those targeting the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[6][7] The described protocols will enable researchers to assess the efficacy of PROTACs synthesized from this conjugate in mediating the degradation of a target protein.
Signaling Pathway and Experimental Workflow
The fundamental mechanism of action for a PROTAC synthesized from an E3 ligase ligand-linker conjugate involves the recruitment of an E3 ligase to a target protein, leading to its degradation. The general signaling pathway and the experimental workflow to validate this process are depicted below.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Conjugate 45 Evaluation
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. mdpi.com [mdpi.com]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 45 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 45, also identified as cIAP1 Ligand-Linker Conjugate 9, is a crucial chemical tool for the development of targeted protein degraders.[1] It is not a functional degrader on its own but serves as a prefabricated module consisting of a ligand for the Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) E3 ubiquitin ligase, connected to a chemical linker.[1] To achieve protein degradation, this conjugate must be chemically linked to a separate ligand that specifically binds to a target protein of interest (POI). The resulting heterobifunctional molecule is a type of PROTAC (Proteolysis-Targeting Chimera) known as a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser).[1]
SNIPERs function by inducing proximity between cIAP1 and the POI, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] This technology offers a powerful method for studying protein function and holds therapeutic potential by enabling the targeted removal of disease-causing proteins. Notably, SNIPERs can also induce the degradation of cIAP1 itself, which can have further downstream effects on cellular signaling pathways.[2][3]
Mechanism of Action
A SNIPER molecule synthesized using this compound operates by hijacking the cell's ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Ternary Complex Formation: The SNIPER molecule, possessing two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and the cIAP1 E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The induced proximity within this complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The SNIPER molecule is released after degradation and can participate in further catalytic cycles of protein degradation.
-
cIAP1 Autodegradation: The binding of the SNIPER's IAP ligand to cIAP1 can also induce its autoubiquitination and subsequent degradation.[2]
Caption: Mechanism of a SNIPER molecule.
Signaling Pathway: cIAP1
cIAP1 is a key regulator of cellular signaling, particularly in the NF-κB and apoptosis pathways. By inducing the degradation of cIAP1, a SNIPER synthesized from this conjugate can modulate these pathways. cIAP1, along with its homolog cIAP2, functions as an E3 ubiquitin ligase that can ubiquitinate receptor-interacting protein 1 (RIP1), which is crucial for the activation of the canonical NF-κB signaling pathway in response to stimuli like TNFα. This pathway is generally pro-survival. The degradation of cIAP1 can therefore inhibit this pro-survival signaling and sensitize cells to apoptosis.
Caption: Role of cIAP1 in cell signaling.
Experimental Protocols
The following are generalized protocols for the use of a complete SNIPER molecule, synthesized by conjugating a POI-specific ligand to this compound.
Cell Culture and Seeding
-
Materials:
-
Selected mammalian cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Multi-well plates (6-well or 12-well for Western blot, 96-well for viability assays)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Culture cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete growth medium and collect the cell suspension.
-
Count the cells and determine viability.
-
Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for attachment.
-
SNIPER Treatment
-
Materials:
-
Synthesized SNIPER stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Vehicle control (DMSO)
-
-
Protocol:
-
Prepare serial dilutions of the SNIPER in complete growth medium to achieve the desired final concentrations (a common starting range is 1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest SNIPER treatment group.
-
Aspirate the medium from the seeded cells and replace it with the medium containing the SNIPER or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24, or 48 hours) to assess time-dependent degradation.
-
Western Blot Analysis for Protein Degradation
-
Materials:
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-cIAP1, and anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Caption: Workflow for SNIPER evaluation.
Data Presentation
The efficacy of a SNIPER is typically quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). The following tables present hypothetical data for a SNIPER synthesized using this compound.
Table 1: Dose-Response of Target Protein Degradation
| SNIPER Conc. (nM) | % Degradation of POI (24h) | % Degradation of cIAP1 (24h) |
| 0 (Vehicle) | 0 | 0 |
| 1 | 25 | 15 |
| 10 | 55 | 40 |
| 100 | 85 | 70 |
| 1000 | 90 | 75 |
| 10000 | 88 | 72 |
Table 2: Time-Course of Target Protein Degradation at 100 nM
| Time (hours) | % Degradation of POI | % Degradation of cIAP1 |
| 0 | 0 | 0 |
| 4 | 30 | 20 |
| 8 | 60 | 45 |
| 16 | 80 | 65 |
| 24 | 85 | 70 |
| 48 | 75 | 60 |
Table 3: Summary of Degradation Parameters
| Parameter | Target Protein (POI) | cIAP1 |
| DC₅₀ | ~8 nM | ~20 nM |
| Dₘₐₓ | 90% | 75% |
| Time to Dₘₐₓ | ~24 hours | ~24 hours |
Conclusion
This compound is a valuable tool for the synthesis of SNIPERs that recruit the cIAP1 E3 ligase for targeted protein degradation. The provided protocols and application notes offer a framework for researchers to utilize these next-generation molecules in cell culture to study protein function and explore new therapeutic avenues. Successful application requires careful optimization of experimental conditions, including cell line selection, treatment concentration, and incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating a Protein of Interest to Conjugate 45
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecule ligands to proteins is a critical technique in various fields of biological research and drug development. This process enables the creation of powerful tools for studying protein function, elucidating signaling pathways, and developing targeted therapeutics. These application notes provide a detailed protocol for the conjugation of a protein of interest to "Conjugate 45," a hypothetical ligand, utilizing a common and robust amine-reactive crosslinking chemistry. The protocol is designed to be adaptable for a range of proteins and research applications.
Principle of the Method
This protocol employs N-hydroxysuccinimide (NHS) ester chemistry to covalently link Conjugate 45 to the protein of interest. NHS esters are highly reactive towards primary amines (-NH2), which are abundantly available on the surface of most proteins at the N-terminus and on the side chains of lysine (B10760008) residues.[1][2] The reaction, typically carried out at a slightly basic pH, results in the formation of a stable amide bond, securely attaching Conjugate 45 to the protein.[1]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Protein of Interest | N/A | User-supplied |
| Conjugate 45-NHS Ester | Hypothetical | C45-NHS |
| Anhydrous Dimethylsulfoxide (DMSO) | Major Supplier | High Purity Grade |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Major Supplier | Standard Grade |
| Sodium Bicarbonate Buffer (1 M, pH 8.3) | Major Supplier | Molecular Biology Grade |
| Desalting Columns (e.g., Sephadex G-25) | Major Supplier | Appropriate for protein size |
| UV-Vis Spectrophotometer | N/A | N/A |
| Microcentrifuge | N/A | N/A |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.
Preparation of Protein and Reagents
-
Protein Preparation :
-
Dissolve the protein of interest in 1X PBS at a concentration of 2-5 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer) or ammonium (B1175870) salts, it must be dialyzed against 1X PBS, pH 7.4, to remove these interfering substances.[3]
-
-
Conjugate 45-NHS Ester Stock Solution :
-
Immediately before use, prepare a 10 mM stock solution of Conjugate 45-NHS ester in anhydrous DMSO. NHS esters are moisture-sensitive.
-
Conjugation Reaction
-
Reaction Buffer Adjustment :
-
Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the protein solution to raise the pH, which is optimal for the amine-reactive conjugation.[4]
-
-
Addition of Conjugate 45-NHS Ester :
-
To achieve a desired molar excess, add the calculated volume of the 10 mM Conjugate 45-NHS ester stock solution to the protein solution. A starting point of 10-20 fold molar excess of the NHS ester to the protein is recommended.[5]
-
Gently mix the reaction solution immediately after adding the NHS ester.
-
-
Incubation :
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
Purification of the Conjugate
-
Removal of Unreacted Ligand :
Characterization of the Conjugate
-
Spectrophotometric Analysis :
-
Calculation of Degree of Labeling (DOL) :
-
The Degree of Labeling (DOL), which represents the average number of Conjugate 45 molecules per protein molecule, is a critical parameter for ensuring reproducibility.[10] For antibodies, an optimal DOL typically falls between 2 and 10.[8][10]
-
The DOL can be calculated using the following formula:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ of conjugate × CF)] / ε_protein
DOL = (Aₘₐₓ of conjugate × Dilution Factor) / (ε_ligand × Protein Concentration)
Where:
-
A₂₈₀ : Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ : Absorbance of the conjugate at the λmax of Conjugate 45.
-
CF : Correction factor = A₂₈₀ of free Conjugate 45 / Aₘₐₓ of free Conjugate 45.[6]
-
ε_protein : Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_ligand : Molar extinction coefficient of Conjugate 45 at its λmax (in M⁻¹cm⁻¹).
-
Dilution Factor : If the sample was diluted for absorbance measurement.[6]
-
-
Data Presentation
Table 1: Hypothetical Characterization of Protein-Conjugate 45 Batches
| Parameter | Batch 1 | Batch 2 | Batch 3 |
| Protein Concentration (mg/mL) | 1.85 | 1.92 | 1.88 |
| Molar Ratio of Reactants (Ligand:Protein) | 10:1 | 15:1 | 20:1 |
| A₂₈₀ of Conjugate | 1.23 | 1.28 | 1.25 |
| Aₘₐₓ of Conjugate | 0.45 | 0.68 | 0.85 |
| Degree of Labeling (DOL) | 3.2 | 4.8 | 6.1 |
Visualizations
Caption: Experimental workflow for conjugating a protein to Conjugate 45.
Caption: A hypothetical signaling pathway initiated by Protein-Conjugate 45.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Application Notes: Development of a Novel PROTAC with cIAP1 Ligand-Linker Conjugate 9
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that eliminate specific target proteins rather than just inhibiting them.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This assembly forms a ternary complex (POI-PROTAC-E3 ligase), which induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the cell's proteasome.[2][4][5]
Cellular inhibitor of apoptosis protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a critical role in cell signaling, regulating inflammation and cell survival pathways like NF-κB.[6][7] Utilizing cIAP1 as the E3 ligase for a PROTAC offers a powerful strategy for targeted protein degradation. Some cIAP1-recruiting PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), can also induce the degradation of cIAP1 itself, which can be therapeutically advantageous in cancer treatment.[8][9]
cIAP1 Ligand-Linker Conjugate 9 is a key building block for this process, providing a validated cIAP1-binding ligand pre-functionalized with a linker.[10] This allows researchers to conjugate it to a ligand for their specific POI to create a novel, potent, and selective protein degrader. These application notes provide detailed protocols for synthesizing, characterizing, and evaluating the efficacy of a novel PROTAC developed using this conjugate.
PROTAC Mechanism of Action
The fundamental action of a PROTAC is to co-opt the cell's ubiquitin-proteasome system (UPS) to degrade a specific POI.[11] The PROTAC acts as a bridge, bringing the POI into close proximity with the cIAP1 E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can be recycled to target another POI molecule.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificproducts.com [scientificproducts.com]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dokumen.pub [dokumen.pub]
- 9. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Ras Protein Degradation Using an E3 Ligase-Recruiting Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that, when mutated, are drivers in a significant percentage of human cancers, including pancreatic, colorectal, and lung cancers.[1] Historically, the lack of deep binding pockets has rendered Ras "undruggable" by conventional small molecule inhibitors.[2] The emergence of targeted protein degradation (TPD) utilizing technologies like proteolysis-targeting chimeras (PROTACs) offers a novel and promising therapeutic strategy to eliminate oncogenic Ras proteins.[2][3]
PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (e.g., Ras), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This ternary complex formation (Ras-PROTAC-E3 ligase) facilitates the ubiquitination of Ras, marking it for degradation by the 26S proteasome.[3][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a potentially more profound and sustained therapeutic effect than traditional inhibitors.[2]
This document provides a detailed guide for the experimental design and evaluation of PROTACs for Ras protein degradation, with a focus on a hypothetical PROTAC synthesized using E3 ligase Ligand 45 . This ligand is known to be a component in the synthesis of Setidegrasib, a Ras degrader.[6] The following protocols and data serve as a comprehensive resource for researchers developing and characterizing novel Ras-targeting degraders.
Signaling Pathway and Mechanism of Action
Activated Ras (GTP-bound) triggers downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, differentiation, and survival.[1][7] By inducing the degradation of the Ras protein, a PROTAC effectively shuts down these oncogenic signaling pathways.[3]
The core mechanism of a Ras-targeting PROTAC involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the Ras protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), bringing them into close proximity.[3][5] The stability and cooperativity of this ternary complex are critical for degradation efficiency.[]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of Ras, forming a polyubiquitin (B1169507) chain.[3][9]
-
Proteasomal Degradation : The polyubiquitinated Ras protein is recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is then released and can engage another Ras protein, acting catalytically.[10]
Visualizing the Mechanism and Pathways
Caption: Catalytic cycle of a Ras-targeting PROTAC utilizing the ubiquitin-proteasome system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 9. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
Application Notes and Protocols for In Vitro Ubiquitination Assay Using a Generic E3 Ligase Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][2][3] The E3 ligase is of particular interest as it confers substrate specificity to the ubiquitination reaction, making it a key target for therapeutic intervention.[3][4] These application notes provide a detailed protocol for performing an in vitro ubiquitination assay using a generic E3 ligase conjugate, a valuable tool for studying the activity of specific E3 ligases, identifying potential substrates, and screening for inhibitors.
The in vitro ubiquitination assay reconstitutes the enzymatic cascade in a controlled environment, allowing for the direct assessment of an E3 ligase's ability to facilitate the transfer of ubiquitin to a target protein.[1] The outcomes of this assay are typically analyzed by detecting the ubiquitinated substrate, which appears as higher molecular weight bands or a smear on a Western blot.
Signaling Pathway of Ubiquitination
The ubiquitination process follows a sequential enzymatic cascade. Initially, the E1 enzyme activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond.[1] The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, the E3 ligase recruits both the ubiquitin-charged E2 enzyme and the specific substrate, facilitating the transfer of ubiquitin to a lysine (B10760008) residue on the substrate protein.[1][5] This process can result in monoubiquitination or the formation of polyubiquitin (B1169507) chains, which can have diverse signaling outcomes.[4]
Caption: The enzymatic cascade of ubiquitination.
Experimental Workflow
The in vitro ubiquitination assay begins with the preparation of a reaction mixture containing the essential components. This mixture is then incubated to allow the ubiquitination reaction to proceed. The reaction is subsequently stopped, and the products are analyzed, typically by SDS-PAGE and Western blotting, to detect the ubiquitinated substrate.
Caption: A typical workflow for an in vitro ubiquitination assay.
Detailed Experimental Protocol
This protocol outlines a standard procedure for an in vitro ubiquitination assay. The final concentrations of components should be optimized for each specific E3 ligase and substrate pair.
Materials and Reagents:
| Component | Stock Concentration | Working Concentration |
| E1 Activating Enzyme | 5 µM | 100 nM |
| E2 Conjugating Enzyme | 25 µM | 0.2 - 1 µM |
| E3 Ligase Conjugate | 10 µM | 0.1 - 0.5 µM |
| Ubiquitin | 10 mg/mL (1.17 mM) | ~100 µM |
| Substrate Protein | User-defined | 5 - 10 µM |
| 10X Ubiquitination Buffer | 500 mM HEPES, pH 8.0, 500 mM NaCl, 10 mM TCEP | 1X |
| MgATP Solution | 100 mM | 10 mM |
| Deionized Water (dH₂O) | N/A | N/A |
| 4X SDS-PAGE Sample Buffer | N/A | 1X |
Reaction Setup:
The following table details the components for a single 25 µL reaction. Prepare a master mix for multiple reactions, omitting the component to be tested in negative controls.
| Component | Volume (µL) | Final Concentration |
| dH₂O | to 25 µL | N/A |
| 10X Ubiquitination Buffer | 2.5 | 1X |
| Ubiquitin (1.17 mM) | 1 | ~47 µM |
| MgATP Solution (100 mM) | 2.5 | 10 mM |
| Substrate Protein | X | 5 - 10 µM |
| E1 Enzyme (5 µM) | 0.5 | 100 nM |
| E2 Enzyme (25 µM) | 0.5 | 0.5 µM |
| E3 Ligase Conjugate (10 µM) | 1.25 | 0.5 µM |
| Total Volume | 25 |
Procedure:
-
Thaw Reagents: Thaw all enzymes, ubiquitin, and substrate protein on ice.
-
Prepare Reaction Tubes: Label microcentrifuge tubes for each reaction, including positive and negative controls. A common negative control is a reaction mixture lacking ATP.
-
Assemble Reaction Mixture: In each tube, add the components in the order listed in the reaction setup table. It is recommended to add the E3 ligase last to initiate the reaction.
-
Incubation: Incubate the reaction tubes in a water bath or thermocycler at 37°C for 30-60 minutes. Incubation times may need to be optimized.
-
Terminate Reaction: Stop the reaction by adding 8.3 µL of 4X SDS-PAGE sample buffer to each 25 µL reaction. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]
-
Analysis:
-
Separate the protein samples by SDS-PAGE. The percentage of the polyacrylamide gel will depend on the molecular weight of the substrate protein.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an antibody specific to the substrate protein or to ubiquitin to visualize the ubiquitinated species.[7]
-
Data Interpretation:
A successful ubiquitination reaction will result in the appearance of higher molecular weight bands corresponding to the substrate protein modified with one or more ubiquitin molecules. This may appear as a discrete ladder of bands or a high molecular weight smear. The negative control lacking ATP should not show these higher molecular weight species.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ubiquitination observed | Inactive enzyme (E1, E2, or E3) | Test the activity of each enzyme individually. Ensure proper storage and handling. |
| Incorrect buffer conditions | Verify the pH and composition of the ubiquitination buffer. | |
| Substrate is not a target for the E3 ligase | Use a known substrate as a positive control. | |
| Weak ubiquitination signal | Suboptimal enzyme concentrations or incubation time | Optimize the concentrations of E1, E2, and E3 enzymes. Perform a time-course experiment to determine the optimal incubation time. |
| Low antibody affinity | Use a high-affinity antibody for Western blotting. | |
| High background or non-specific bands | Contaminating ubiquitinating or deubiquitinating enzymes | Use highly purified recombinant proteins. Consider adding a deubiquitinase inhibitor (e.g., NEM) to the lysis buffer if using cell lysates. |
| E3 ligase autoubiquitination | Inherent activity of the E3 ligase | This is often expected. Run a control reaction without the substrate to observe E3 autoubiquitination. |
Conclusion
The in vitro ubiquitination assay is a powerful and adaptable method for investigating the function of E3 ligases. By following this detailed protocol and optimizing the reaction conditions, researchers can gain valuable insights into the mechanisms of ubiquitination, identify novel substrates, and screen for potential therapeutic modulators of this critical cellular process.
References
- 1. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 2. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vitro Analysis of E3 Ubiquitin Ligase Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. E3 Ligases Determine Ubiquitination Site and Conjugate Type by Enforcing Specificity on E2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 7. docs.abcam.com [docs.abcam.com]
Application Note: Assessing Cell Permeability of PROTACs Featuring Conjugate 45
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the ubiquitin-proteasome system for targeted protein degradation.[1][2][3] Unlike traditional inhibitors, PROTACs act catalytically, offering potential for enhanced efficacy and durability.[1] However, their unique structure—comprising two ligands joined by a linker—often results in high molecular weight and a large polar surface area, properties that challenge the "Rule of 5" and can lead to poor cell permeability.[1][4]
Assessing the ability of a PROTAC to cross the cell membrane is therefore a critical step in the drug discovery pipeline. Poor permeability can prevent the molecule from reaching its intracellular target, rendering it ineffective despite high biochemical potency.[1] This document provides detailed protocols for two key in vitro assays used to evaluate the cell permeability of PROTACs, using a representative molecule, herein referred to as Conjugate 45 .
The primary assays discussed are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay for predicting passive diffusion.[5][6][7]
-
Caco-2 Permeability Assay: A cell-based model that mimics the human intestinal epithelium to assess both passive and active transport mechanisms.[4][8][9]
PROTAC Mechanism of Action: A Conceptual Overview
Before assessing its delivery into the cell, it is crucial to understand the intracellular action of a PROTAC like Conjugate 45. The molecule must first permeate the cell membrane to execute its function. Once inside, it forms a ternary complex by simultaneously binding to the target Protein of Interest (POI) and an E3 ubiquitin ligase.[10] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.
Assay Workflow Overview
The assessment of cell permeability for a PROTAC like Conjugate 45 typically follows a tiered approach. It begins with a high-throughput, cell-free assay like PAMPA to evaluate passive diffusion. Promising candidates then advance to more complex, resource-intensive cell-based assays like the Caco-2 model to investigate active transport and obtain a more physiologically relevant prediction of in vivo absorption.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle
The PAMPA assay is a cell-free method that models passive transcellular permeability.[1] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution (e.g., lecithin (B1663433) in dodecane), into an acceptor well.[6][11] This provides a rapid, cost-effective way to screen compounds for their ability to passively cross a lipid barrier, which is a primary mechanism for cell entry.[7]
Protocol
Materials:
-
MultiScreen-IP PAMPA filter plates (96-well)
-
96-well acceptor plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lecithin from soybean, dodecane
-
Conjugate 45 and control compounds (e.g., Propranolol for high permeability, Theophylline for low permeability)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Lipid Membrane: Create a 1% (w/v) solution of lecithin in dodecane. Carefully add 5 µL of this lipid solution to each well of the donor filter plate, ensuring the filter is fully coated.[11]
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Solutions: Prepare a 10 mM stock solution of Conjugate 45 and control compounds in DMSO. Dilute the stock solution into PBS to a final concentration of 100 µM (final DMSO concentration ≤ 1%).
-
Start Assay: Add 150 µL of the donor solution to each well of the lipid-coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution. Incubate the assembly at room temperature for 5 hours.[6]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
Data Analysis
The apparent permeability coefficient (Papp or Pe) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / C_eq))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the filter membrane
-
t = Incubation time
-
[C_A] = Compound concentration in the acceptor well
-
C_eq = Equilibrium concentration
Caco-2 Permeability Assay
Principle
The Caco-2 assay is the industry gold standard for predicting oral drug absorption.[9] It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that, when cultured on semi-permeable filter inserts, differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.[9] This assay measures both passive diffusion and active transport, including the effects of efflux pumps like P-glycoprotein (P-gp).[9] Permeability is assessed bidirectionally: from the apical (A) to basolateral (B) side to model absorption, and from B to A to identify active efflux.
Protocol
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (HBSS, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Lucifer Yellow (for monolayer integrity testing)
-
Conjugate 45 and control compounds
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for ~21 days to allow for differentiation and monolayer formation.[9]
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm tight junction formation. A TEER value > 250 Ω·cm² is generally acceptable. Additionally, perform a Lucifer Yellow leakage test; <1% leakage per hour confirms integrity.
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer. Pre-incubate for 30 minutes at 37°C.
-
Protocol Modification for PROTACs: Due to the low solubility and high non-specific binding common to PROTACs, it is recommended to add 0.25% BSA to the transport buffer in the basolateral (receiver) compartment to improve recovery.[8]
-
A→B Permeability: Add the test compound (e.g., 10 µM Conjugate 45 in transport buffer) to the apical side (donor). Add transport buffer with 0.25% BSA to the basolateral side (receiver).
-
B→A Permeability: Add the test compound to the basolateral side (donor). Add transport buffer to the apical side (receiver).
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 90-120 minutes on an orbital shaker.[8]
-
Sample Collection & Analysis: Collect samples from the donor and receiver compartments at the end of the incubation period. Analyze concentrations via LC-MS/MS.
Data Analysis
The apparent permeability (Papp) for each direction is calculated:
Papp = (dQ/dt) * (1 / (A * C_0))
Where:
-
dQ/dt = Rate of compound appearance in the receiver compartment
-
A = Surface area of the membrane
-
C_0 = Initial concentration in the donor compartment
The Efflux Ratio (ER) is then calculated to determine if the compound is a substrate of efflux pumps:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is a strong indicator that the compound is subject to active efflux.[9]
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison. The following tables provide an example of how to present results for Conjugate 45 alongside standard control compounds.
Table 1: PAMPA Permeability Data
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Class |
| Propranolol (High) | 15.2 | High |
| Theophylline (Low) | 0.8 | Low |
| Conjugate 45 | 2.5 | Moderate |
Interpretation based on typical classification: >5 x 10⁻⁶ cm/s (High), 1-5 x 10⁻⁶ cm/s (Moderate), <1 x 10⁻⁶ cm/s (Low).
Table 2: Caco-2 Bidirectional Permeability Data
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| Propranolol (High) | 20.5 | 21.1 | 1.03 | High |
| Prazosin (Efflux Substrate) | 1.5 | 18.0 | 12.0 | Low |
| Conjugate 45 | 1.8 | 2.1 | 1.17 | Moderate |
Interpretation: An ER > 2 suggests significant efflux. Conjugate 45 shows moderate absorptive permeability with no significant efflux, making it a promising candidate for further development.
Conclusion
The assessment of cell permeability is a cornerstone of PROTAC drug development. The PAMPA and Caco-2 assays, when used in a tiered approach, provide critical insights into a molecule's ability to reach its intracellular target. The PAMPA assay offers a rapid screen for passive diffusion, while the Caco-2 assay provides a more comprehensive, physiologically relevant model of intestinal absorption, including active transport phenomena.[4][7] For large molecules like PROTACs, optimizing assay conditions, such as the inclusion of BSA to improve recovery, is essential for generating reliable and translatable data.[8] The protocols and data interpretation guidelines presented here offer a robust framework for evaluating the permeability of novel PROTAC candidates like Conjugate 45.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Permeability Assay - Profacgen [profacgen.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. rapidnovor.com [rapidnovor.com]
- 11. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs), with a focus on conjugates utilizing E3 Ligase Ligand 45.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A PROTAC molecule consists of three components: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] The linker is not just a simple spacer; it is a critical determinant of the PROTAC's efficacy.[3][4] Its primary role is to position the POI and the E3 ligase in a productive orientation to form a stable ternary complex (POI-PROTAC-E3 ligase).[4][5] This complex facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[6][7] The linker's length, composition, and attachment points influence the PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[1][8][9]
Q2: Why is optimizing the linker length so critical for PROTAC performance?
Linker length is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair.[3][5]
-
If the linker is too short, it can cause steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, which inhibits the formation of a functional ternary complex.[8][][11]
-
If the linker is too long, it may lead to an unstable or non-productive ternary complex where the two proteins are not brought into close enough proximity for efficient ubiquitination.[8][11] An excessively long linker can also increase flexibility, which may carry a higher entropic penalty upon binding, reducing potency.[5]
The optimal linker length maximizes the interaction between the POI and E3 ligase, leading to efficient ubiquitination and degradation of the target protein.[]
Q3: What are the most common types of linkers used, and how does their composition affect PROTAC properties?
The most commonly used linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[3][]
-
PEG Linkers: These are hydrophilic and can improve the aqueous solubility and pharmacokinetic profile of the PROTAC molecule.[4][5]
-
Alkyl Linkers: These are more hydrophobic, which can enhance cell permeability but may negatively impact solubility.[3] The hydrophobicity can be adjusted by incorporating polar groups like ethers or amides.[3]
-
Rigid Linkers: More rigid structures, such as those containing piperazine (B1678402) or triazole groups, can reduce the conformational flexibility of the PROTAC.[6][] This can pre-organize the molecule into a more favorable conformation for ternary complex formation and improve the stability of the complex.[][12]
The choice of linker composition is a balancing act to optimize solubility, permeability, and the stability of the ternary complex.[8][9]
Q4: What is the "hook effect" in the context of PROTACs, and how can linker design help mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[12] This occurs because high concentrations favor the formation of binary complexes (POI-PROTAC or E3-PROTAC) over the productive ternary complex (POI-PROTAC-E3).[6][12] A well-designed linker can help mitigate this effect by creating positive cooperativity in the ternary complex, where the binding of the first protein increases the binding affinity for the second. This enhanced stability of the ternary complex can help it form more effectively even at higher PROTAC concentrations.[12]
Troubleshooting Guide
Q1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I observe little to no degradation. What should I investigate?
This common issue often points directly to problems with ternary complex formation or its productivity, where the linker is a primary suspect.[12]
-
Suboptimal Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to a non-productive complex.[12]
-
Unfavorable Ternary Complex Conformation: The linker might orient the target protein in such a way that its surface lysine (B10760008) residues are not accessible for ubiquitination.[12]
-
Solution: Alter the linker's attachment point on either the POI ligand or the E3 ligase ligand. Analyzing solvent-exposed areas of the ligands can guide the selection of alternative attachment sites.[8][]
-
-
Poor Biophysical Properties: The linker may contribute to poor overall solubility or cell permeability, preventing the PROTAC from reaching its intracellular target.[12]
Q2: Degradation efficacy is poor, with a high DC₅₀ and/or low Dₘₐₓ value. How should I approach linker optimization?
A high DC₅₀ (concentration for 50% degradation) and low Dₘₐₓ (maximum degradation) indicate suboptimal PROTAC activity.
-
Systematic Length Modification: The most direct approach is to synthesize and test a series of PROTACs with varying linker lengths.[13] It is often recommended to start with a longer linker and gradually decrease the length until activity is lost to identify the optimal range.[11]
-
Modify Linker Composition: Introduce different chemical motifs into the linker. For example, replacing a flexible alkyl chain with a more rigid piperazine-containing linker can alter conformational dynamics and potentially lead to a more productive ternary complex.[][13]
-
Directly Evaluate Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex with different linker variants.[13] This provides direct insight into the cooperativity of your system.[13]
Quantitative Data on Linker Optimization
The optimal linker length is system-dependent. The tables below summarize published data for well-characterized systems, illustrating how linker length can dramatically impact degradation potency.
Table 1: Impact of Linker Length on BRD4 Degradation (Data synthesized from representative studies)
| PROTAC Compound | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | Pomalidomide | PEG | 8 | >1000 | <20 |
| PROTAC B | Pomalidomide | PEG | 12 | 50 | ~85 |
| PROTAC C | Pomalidomide | PEG | 16 | 5 | >95 |
| PROTAC D | Pomalidomide | PEG | 20 | 25 | ~90 |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation (Data based on the study by Cyrus et al.[5])
| PROTAC Compound | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Degradation Efficacy |
| ERα PROTAC 1 | Peptide | Alkyl/PEG | 12 | Moderate |
| ERα PROTAC 2 | Peptide | Alkyl/PEG | 16 | Superior |
These examples highlight that a "sweet spot" for linker length often exists, with activity dropping off for linkers that are either too short or too long.
Key Experimental Protocols
Protocol 1: Western Blot Analysis for Target Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]
-
Cell Culture and Treatment: Seed cells (e.g., in a 6-well plate) to reach 70-80% confluency. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them using RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay to ensure equal loading.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Data Analysis: Quantify band intensity using software like ImageJ. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
SPR directly measures the binding kinetics and affinity of molecular interactions, providing insight into binary and ternary complex formation.[3][13]
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.[3]
-
Binary Interaction Analysis:
-
To measure PROTAC-E3 binding, flow solutions of the PROTAC at various concentrations over the chip and measure the binding response.[3]
-
To measure PROTAC-POI binding, flow a pre-mixed solution of the PROTAC and the immobilized E3 ligase over a different flow cell where the POI is captured.
-
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the target protein (the "analyte") over the E3 ligase-immobilized surface.[13] An increase in the binding response compared to the PROTAC-only injection indicates the formation of the ternary complex.[13]
-
Data Analysis: Analyze the sensorgrams to determine kinetic parameters (kₐ, kₔ) and binding affinity (Kₔ) for both binary and ternary interactions. This can reveal positive or negative cooperativity.
Visual Guides and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker length optimization.
Caption: Troubleshooting flowchart for low PROTAC degradation efficacy.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Off-Target Effects with E3 Ligase Ligand-linker Conjugate 45
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 45. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating off-target effects when using PROTACs (Proteolysis Targeting Chimeras) developed with this conjugate.
Note on Nomenclature: this compound is also known as cIAP1 Ligand-Linker Conjugate 9. PROTACs developed using this conjugate are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects observed with cIAP1-based PROTACs?
A1: Off-target effects with cIAP1-based PROTACs can arise from several factors:
-
Unintended degradation of other proteins: The "warhead" of the PROTAC may have an affinity for proteins other than the intended target, leading to their degradation.
-
Pharmacological effects independent of degradation: The PROTAC molecule itself can have biological effects that are not related to protein degradation.
-
cIAP1 auto-degradation: A known characteristic of SNIPERs is that the cIAP1 E3 ligase itself can be targeted for degradation upon binding by the IAP antagonist component of the PROTAC.[1][2] This can impact cellular signaling pathways regulated by cIAP1.
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Degradation of other IAP family members: Besides cIAP1, other members of the Inhibitor of Apoptosis Protein (IAP) family, such as XIAP, can also be degraded, which may lead to unintended biological consequences.[2]
Q2: How can I differentiate between on-target and off-target effects in my experiments?
A2: Distinguishing between on-target and off-target effects is crucial for validating your results. The most effective method is to use an inactive control PROTAC in parallel with your active PROTAC. An inactive control is a molecule that is structurally similar to your active PROTAC but is unable to form the ternary complex required for protein degradation. If a cellular phenotype is observed with the active PROTAC but not with the inactive control, it is likely an on-target effect.
Q3: How do I design an inactive control for my cIAP1-based PROTAC?
A3: An inactive control for a cIAP1-based PROTAC can be created by modifying the cIAP1 ligand to prevent its binding to the E3 ligase. A common strategy is the N-methylation of the LCL161 derivative within the IAP ligand, which has been shown to abrogate binding to IAPs and subsequent degradation of cIAP1, XIAP, and the target protein.[1][2]
Q4: What is the "hook effect" and how can it impact my results?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency of the target protein decreases. This is thought to occur because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex (target-PROTAC-E3 ligase). It is important to perform dose-response experiments over a wide range of concentrations to identify the optimal concentration for degradation and to avoid misinterpreting a lack of degradation at high concentrations as inactivity of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected protein degradation observed in proteomics analysis. | The PROTAC is binding to and degrading off-target proteins. | 1. Validate proteomics hits: Confirm the degradation of high-priority off-targets using an orthogonal method, such as Western blotting. 2. Perform counter-screening: Screen the PROTAC against a panel of related proteins to assess its selectivity. 3. Use an inactive control: Treat cells with an inactive PROTAC to determine if the degradation is dependent on ternary complex formation. 4. Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of the PROTAC with modifications to the warhead and linker to improve selectivity. |
| The observed cellular phenotype does not correlate with target protein degradation. | The phenotype may be due to off-target effects independent of degradation, or degradation of an unintended protein. | 1. Use an inactive control: If the phenotype persists with the inactive control, it is likely due to off-target effects unrelated to degradation. 2. Rescue experiment: Re-express a degradation-resistant form of the target protein. If the phenotype is rescued, it confirms on-target activity. 3. Global proteomics: Identify any off-target proteins that are degraded and assess their potential role in the observed phenotype. |
| cIAP1 levels are significantly reduced upon PROTAC treatment. | This is an expected on-target effect of the cIAP1 ligand within the SNIPER molecule, leading to auto-degradation of cIAP1. | 1. Acknowledge and report: This is a known mechanism of action for cIAP1-based PROTACs.[1][2] 2. Consider downstream effects: Be aware that cIAP1 degradation can affect signaling pathways it regulates, such as NF-κB. 3. Use lowest effective concentration: Titrate your PROTAC to the lowest concentration that gives maximal target degradation to minimize prolonged and extensive cIAP1 loss. |
| Discrepancy between biochemical binding affinity and cellular degradation potency. | Poor cell permeability of the PROTAC, or instability in the cellular environment. | 1. Assess cell permeability: Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm the PROTAC is reaching its target in cells. 2. Evaluate compound stability: Assess the stability of the PROTAC in cell culture media and cell lysates. |
Quantitative Data
Disclaimer: The following data is representative of a cIAP1-based SNIPER and is provided for illustrative purposes. Specific off-target profiles should be determined experimentally for your PROTAC of interest.
Table 1: Representative Degradation Profile of a cIAP1-based SNIPER
| Protein | Description | DC50 (nM) | Dmax (%) |
| Target Protein X | Intended Target | 10 | >95 |
| cIAP1 | E3 Ligase (expected degradation) | 25 | >90 |
| XIAP | Off-target IAP family member | 150 | 75 |
| Off-Target Kinase Y | Unintended target | 500 | 60 |
| Off-Target Protein Z | Unintended target | >1000 | <20 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
1. Cell Culture and Treatment:
- Plate cells (e.g., HEK293T, HeLa) and allow them to adhere.
- Treat cells with your cIAP1-based PROTAC at various concentrations (e.g., 0.1x, 1x, and 10x the DC50 for the target protein) and for different time points (e.g., 6, 12, and 24 hours).
- Include a vehicle control (e.g., DMSO) and an inactive control PROTAC at the highest concentration used for the active compound.
2. Cell Lysis and Protein Digestion:
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a buffer containing urea (B33335) and protease/phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
- Reduce, alkylate, and digest proteins into peptides using an appropriate protease (e.g., trypsin).
3. Isobaric Labeling and Mass Spectrometry:
- Label the peptide samples with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
- Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
- Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
- Normalize the protein abundance data.
- Identify proteins that show a statistically significant and dose-dependent decrease in abundance in the active PROTAC-treated samples compared to the vehicle and inactive controls.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the Target-PROTAC-cIAP1 ternary complex.
1. Cell Treatment and Lysis:
- Plate a suitable cell line and treat with the cIAP1-based PROTAC at its optimal degradation concentration for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
- Include vehicle and inactive PROTAC controls.
- To prevent degradation of the target, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
- Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
2. Immunoprecipitation:
- Quantify protein concentrations and normalize all samples.
- Pre-clear the lysates with Protein A/G beads to reduce non-specific binding.
- Incubate the pre-cleared lysates with an antibody against cIAP1 overnight at 4°C with gentle rotation. Use a rabbit IgG as a negative control.
3. Complex Capture and Elution:
- Add Protein A/G magnetic beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
- Wash the beads extensively with Co-IP wash buffer to remove non-specific binders.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against your target protein and cIAP1 to confirm their co-immunoprecipitation.
Visualizations
Caption: Mechanism of action for a cIAP1-based PROTAC.
References
stability issues with E3 Ligase Ligand-linker Conjugate 45 in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing E3 Ligase Ligand-linker Conjugate 45. The information is designed to address common stability issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for this compound in cell culture media?
E3 Ligase Ligand-linker Conjugates, such as Conjugate 45, can exhibit instability in biological assays due to several factors:
-
Chemical Instability : The conjugate, particularly if it contains certain chemical motifs like esters or other hydrolytically labile groups in its linker or ligand, can be susceptible to hydrolysis under physiological pH and temperature conditions found in cell culture media.[1]
-
Metabolic Instability : Cell culture media containing serum may contain active enzymes, such as proteases and esterases, that can metabolize the conjugate, leading to its degradation and loss of activity.[1]
-
Poor Solubility and Aggregation : Due to their often high molecular weight and lipophilicity, conjugates like Conjugate 45 can have poor aqueous solubility.[1] This can lead to precipitation or aggregation in the media, reducing the effective concentration and leading to inconsistent results.[1]
Q2: What are the observable signs of Conjugate 45 instability in my experiments?
Symptoms of instability can manifest in several ways:
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Inconsistent or non-reproducible results in cellular degradation assays.[1]
-
Precipitation of the compound observed in the cell culture media or aqueous buffers.[1]
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A significant decrease in the intended biological effect (e.g., target protein degradation) over the time course of the experiment.[2]
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High background signals or artifacts in biophysical or biochemical assays.[1]
Q3: How does the linker component of Conjugate 45 affect its stability?
The linker is a critical determinant of a conjugate's overall stability and efficacy.[1] Its length, flexibility, and chemical composition influence several key properties:
-
Physicochemical Properties : The linker's characteristics significantly impact the conjugate's solubility and permeability.[1]
-
Metabolic Stability : The linker is often a primary site for metabolic modification.[1] Incorporating more metabolically stable moieties (e.g., replacing metabolically liable groups) can enhance overall stability.[2]
-
Chemical Stability : Certain linker chemistries can be inherently more stable in aqueous environments.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Target Degradation
If you are observing inconsistent or a complete lack of degradation of your target protein when using Conjugate 45, consider the following troubleshooting steps.
Troubleshooting Workflow for Lack of Activity
Caption: A logical workflow for troubleshooting the lack of activity of Conjugate 45.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Degradation in Media | Assess the stability of Conjugate 45 in your specific cell culture media over the experimental time course using LC-MS/MS.[2] If degradation is observed, consider reducing the incubation time or using serum-free media if experimentally feasible. |
| Poor Solubility/Aggregation | Visually inspect the media for any precipitation. To improve solubility, consider using formulation strategies such as the addition of co-solvents (e.g., DMSO, up to a final concentration tolerated by the cells) or non-denaturing detergents.[1] |
| Inefficient Ternary Complex Formation | Even if the conjugate binds to the target and the E3 ligase individually, it may not effectively form a stable ternary complex.[2] This can be due to a suboptimal linker length or geometry. Biophysical assays like TR-FRET can be used to assess ternary complex formation.[3] Linker optimization may be necessary.[2] |
| Incorrect E3 Ligase Choice | The E3 ligase recruited by Conjugate 45 may not be expressed at sufficient levels in your chosen cell line or may not be appropriate for the target protein.[2] Consider using a different E3 ligase recruiter if possible.[2] |
Issue 2: Compound Precipitation in Media
If you observe that Conjugate 45 is precipitating out of the solution, this indicates poor solubility, which can significantly impact your experimental results.
Troubleshooting Workflow for Poor Solubility
Caption: A workflow for addressing poor solubility and precipitation of Conjugate 45.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| High Concentration | The working concentration of Conjugate 45 may be above its solubility limit in the aqueous media. Try performing a dose-response experiment to determine if a lower concentration is still effective. |
| Suboptimal Formulation | The buffer or media composition may not be ideal for maintaining the solubility of the conjugate. |
| * pH Adjustment : The solubility of a compound can be pH-dependent. Adjusting the pH of the buffer may improve solubility.[1] | |
| * Additives : Include solubility-enhancing agents such as glycerol, polyethylene (B3416737) glycol (PEG), or non-denaturing detergents (e.g., Tween-20).[1] | |
| * Formulation Strategies : For in vivo studies or more complex in vitro models, consider lipid-based formulations or amorphous solid dispersions.[1][2] | |
| Inherent Physicochemical Properties | The high lipophilicity and molecular weight of Conjugate 45 may inherently limit its aqueous solubility.[1] In this case, a redesign of the molecule to reduce lipophilicity or introduce ionizable groups might be necessary.[1] |
Experimental Protocols
Protocol 1: Assessing the Metabolic Stability of Conjugate 45 in Media via LC-MS/MS
This protocol outlines a method to determine the rate at which Conjugate 45 is metabolized in cell culture media containing serum.
Methodology:
-
Preparation : Prepare a stock solution of Conjugate 45 in DMSO. Dilute the stock solution into pre-warmed cell culture media (e.g., DMEM with 10% FBS) to the final working concentration.
-
Incubation : Incubate the media containing Conjugate 45 at 37°C in a humidified incubator.
-
Time Points : At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect an aliquot of the media.
-
Quenching : Immediately stop any metabolic activity by adding the aliquot to a tube containing cold acetonitrile (B52724) with an internal standard.[1]
-
Sample Preparation : Vortex the samples and centrifuge to precipitate proteins. Transfer the supernatant for analysis.[1]
-
LC-MS/MS Analysis : Analyze the samples to quantify the concentration of the parent Conjugate 45 at each time point.
-
Data Analysis : Plot the percentage of the remaining parent conjugate against time to determine its half-life in the media.[1]
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein induced by Conjugate 45.
Methodology:
-
Cell Treatment : Seed cells and allow them to adhere. Treat the cells with a serial dilution of Conjugate 45 for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis : Wash the cells with PBS and lyse them in a suitable lysis buffer.[3]
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[3]
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting : Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.[3]
-
Analysis : Perform densitometry analysis to quantify the relative levels of the target protein, normalized to the loading control. Plot the percentage of remaining protein against the conjugate concentration to determine the DC50 (concentration at which 50% degradation occurs).[2]
Signaling Pathway
Hypothetical Signaling Pathway Modulated by Conjugate 45
Conjugate 45 is designed to induce the degradation of Target Protein X, a hypothetical kinase involved in a cancer-related signaling pathway. By degrading Target Protein X, Conjugate 45 aims to inhibit downstream signaling that promotes cell proliferation and survival.
Caption: Hypothetical signaling pathway showing the mechanism of action of Conjugate 45.
References
Technical Support Center: Troubleshooting Low Degradation Efficiency with PROTACs from Conjugate 45
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and understanding experiments involving PROTACs synthesized from Conjugate 45, an E3 ligase ligand-linker conjugate incorporating a cellular inhibitor of apoptosis protein 1 (cIAP1) ligand.
Frequently Asked Questions (FAQs)
Q1: What is Conjugate 45 and how is it used to create a PROTAC?
Conjugate 45 is an E3 ligase ligand-linker conjugate. It contains a ligand that binds to the cIAP1 E3 ubiquitin ligase and a linker for conjugation to a ligand for your protein of interest (POI).[1] By chemically linking a specific POI ligand to Conjugate 45, you create a complete PROTAC molecule, often referred to as a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser).[2][3][4]
Q2: What is the mechanism of action for a PROTAC synthesized from Conjugate 45?
A PROTAC created from Conjugate 45 is a heterobifunctional molecule designed to induce the degradation of a specific target protein.[2][3][5] It functions by simultaneously binding to the target protein and the cIAP1 E3 ligase.[2][3] This proximity induces the formation of a ternary complex, leading the E3 ligase to "tag" the target protein with ubiquitin chains.[2][5] This polyubiquitination marks the target protein for degradation by the proteasome, the cell's natural protein disposal system.[2][5] A unique feature of many IAP-based PROTACs is that they can also induce the degradation of the IAP E3 ligases themselves, such as cIAP1 and XIAP.[6][7]
Q3: What are the key parameters to determine the optimal concentration of my PROTAC?
The two primary parameters for evaluating PROTAC efficacy are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.[8]
The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without causing significant cytotoxicity.
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation.[9] To avoid this, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation.[9]
Q5: How long should I incubate my cells with the PROTAC?
The time required to achieve maximal degradation can vary significantly between different PROTACs, target proteins, and cell lines. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation duration. Some IAP-based PROTACs have been shown to rapidly reduce target protein levels within 6 hours.[2]
Troubleshooting Guide: Low Degradation Efficiency
This guide provides a step-by-step approach to diagnosing and resolving issues of low or no target protein degradation when using a PROTAC synthesized from Conjugate 45.
Initial Checks
-
Confirm PROTAC Integrity and Purity: Ensure the synthesized PROTAC is of high purity and has the correct chemical structure. Impurities or degradation of the compound can significantly impact its activity.
-
Verify Cell Line Health and Consistency: Use healthy, low-passage number cells. Inconsistent cell confluency or poor cell health can affect the efficiency of the ubiquitin-proteasome system.[9]
Problem: No or Low Target Protein Degradation
If you observe minimal to no degradation of your target protein, follow this troubleshooting workflow:
Step 1: Verify Target and E3 Ligase Expression
-
Action: Perform a baseline Western blot on your untreated cell line to confirm the expression of both your target protein and the cIAP1 E3 ligase.
-
Rationale: The PROTAC cannot induce degradation if the target protein or the necessary E3 ligase is not present in the cell line. While many cancer cell lines overexpress IAPs, expression levels can vary.[2][10]
Step 2: Assess PROTAC Cell Permeability
-
Action: If possible, use a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm that the PROTAC can enter the cells and bind to its target.
-
Rationale: PROTACs are often large molecules with poor cell permeability.[9] Even with high biochemical potency, if the PROTAC cannot reach its intracellular target, degradation will not occur.
Step 3: Evaluate Ternary Complex Formation
-
Action: Perform a co-immunoprecipitation (co-IP) experiment. Pull down the cIAP1 E3 ligase and probe for the presence of your target protein in the presence of the PROTAC.
-
Rationale: The formation of a stable ternary complex (Target Protein-PROTAC-cIAP1) is essential for ubiquitination. A failure to form this complex is a common reason for PROTAC inactivity. The linker length and composition are critical for the geometry of this complex.[9]
Step 4: Check for Target Protein Ubiquitination
-
Action: Conduct an in-cell ubiquitination assay. Immunoprecipitate the target protein from cells treated with the PROTAC and a proteasome inhibitor (e.g., MG132) and then perform a Western blot to probe for ubiquitin.
-
Rationale: This directly tests whether the PROTAC is successfully inducing the ubiquitination of the target protein. A lack of ubiquitination despite ternary complex formation may indicate an unproductive complex geometry.
Step 5: Consider Alternative E3 Ligase Recruitment
-
Action: If the above steps do not resolve the issue, consider synthesizing a new PROTAC using a linker-ligand for a different E3 ligase (e.g., VHL or Cereblon).
-
Rationale: Not all E3 ligases are capable of efficiently ubiquitinating every target protein. The choice of E3 ligase can be critical for successful degradation.[9]
Problem: Degradation of cIAP1 but Not the Target Protein
-
Observation: You observe a decrease in cIAP1 levels but not your target protein.
-
Rationale: IAP antagonists, which are the E3 ligase ligands in your PROTAC, can induce the auto-degradation of cIAP1.[7] This indicates that the IAP-binding portion of your PROTAC is active. The lack of target degradation in this scenario strongly suggests an issue with the ternary complex formation.
-
Troubleshooting:
-
Re-evaluate the linker: The length and composition of the linker are critical for productive ternary complex formation. Synthesize and test PROTACs with different linkers.
-
Confirm target binding: Ensure that the ligand for your protein of interest has sufficient affinity.
-
Problem: High Cytotoxicity
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Observation: The PROTAC induces significant cell death at concentrations required for degradation.
-
Rationale: High concentrations of the PROTAC may have off-target effects. Additionally, since IAPs are regulators of apoptosis, their degradation can lead to increased cell death.
-
Troubleshooting:
-
Lower the PROTAC concentration: Determine the IC50 for cell viability and work at concentrations well below this value.
-
Use a more specific target ligand: If the cytotoxicity is due to off-target effects of the POI binder, a more selective ligand may be required.
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Consider a different E3 ligase: If the cytotoxicity is linked to IAP degradation, a PROTAC that recruits a different E3 ligase might be a better option.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for IAP-based PROTACs (SNIPERs) from published literature. Note that these values are highly dependent on the specific PROTAC, target protein, and cell line used.
Table 1: Degradation Potency of IAP-based PROTACs (SNIPERs)
| SNIPER Example | Target Protein | Cell Line | DC50 | Dmax | Incubation Time (hours) | Reference |
| SNIPER-1 | AR | LNCaP | ~3 µM | Not Reported | Not Reported | [2] |
| SNIPER-7 | BRD4 | Not Specified | ~0.1 µM (optimal conc.) | Not Reported | 6 | [2] |
| SNIPER-19 | CDK4/6 | MM.1S | <0.1 µM | >77% | Not Reported | [2] |
| SNIPER-23 | CRABP-II | IMR32 | ~10x more potent than SNIPER-21 | Not Reported | Not Reported | [2] |
Table 2: Cytotoxicity of IAP Ligands/Mimetics
| Compound | Target | Cell Line | IC50 | Reference |
| LCL161 | cIAP1 | MDA-MB-231 | 0.4 nM | |
| LCL161 | XIAP | HEK293 | 35 nM | |
| Birinapant | XIAP | Not Specified | 45 nM (Kd) | |
| Birinapant | cIAP1 | Not Specified | <1 nM (Kd) | |
| 1-Monopalmitin | Apoptosis Induction | Lung Cancer Cells | 50-58 µg/mL | [11] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
Materials:
-
Cell line of interest
-
PROTAC synthesized from Conjugate 45
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a positive control for proteasome-dependent degradation
-
Inactive control PROTAC (e.g., with a methylated IAP ligand or an inactive enantiomer of the POI ligand)[2]
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-cIAP1, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and an inactive control PROTAC.
-
-
Cell Lysis:
-
Aspirate the media and wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Data Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities using image analysis software.
-
Normalize the target protein and cIAP1 band intensities to the loading control.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
PROTAC synthesized from Conjugate 45
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the formation of the Target Protein-PROTAC-cIAP1 complex.
Materials:
-
Cell line of interest
-
PROTAC synthesized from Conjugate 45
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Anti-cIAP1 antibody for immunoprecipitation
-
Control IgG
-
Protein A/G agarose (B213101) beads
-
Primary antibodies for Western blot (anti-target protein, anti-cIAP1)
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with MG132 to inhibit degradation of the complex.
-
Treat cells with the PROTAC or DMSO for 4-6 hours.
-
Lyse cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Add anti-cIAP1 antibody or control IgG to the pre-cleared lysate and incubate overnight.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times to remove non-specific binders.
-
Elute the protein complexes from the beads using Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform a Western blot on the eluted samples and an input control.
-
Probe with primary antibodies against the target protein and cIAP1. A band for the target protein in the cIAP1 IP lane (but not the IgG control) confirms the interaction.
-
Visualizations
Caption: Mechanism of action for a PROTAC synthesized from Conjugate 45.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Caption: Troubleshooting decision tree for low degradation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
cell toxicity problems with E3 Ligase Ligand-linker Conjugate 45
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with E3 Ligase Ligand-linker Conjugate 45 and the resulting PROTACs/SNIPERs.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs). It is also known as cIAP1 Ligand-Linker Conjugate 9. This conjugate contains a ligand that binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, and a linker with a reactive handle. This allows for the covalent attachment of a ligand for a target protein of interest, creating a complete PROTAC molecule. PROTACs synthesized using this conjugate are often referred to as SNIPERs (Specific and Nongenetic IAP-Dependent Protein Erasers).
Q2: How do PROTACs/SNIPERs derived from Conjugate 45 work?
A2: PROTACs/SNIPERs are bifunctional molecules that induce the degradation of a target protein. They function by simultaneously binding to the target protein and an E3 ligase (in this case, cIAP1). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein by the E3 ligase. The ubiquitinated protein is then recognized and degraded by the proteasome. A unique feature of cIAP1-recruiting SNIPERs is that they can also induce the degradation of cIAP1 itself.[1][2][]
Q3: What are the potential causes of cell toxicity when using PROTACs/SNIPERs derived from Conjugate 45?
A3: Cell toxicity can arise from several factors:
-
On-target toxicity: The degradation of the intended target protein may lead to a cytotoxic phenotype, which could be the desired therapeutic effect.
-
Off-target toxicity: The PROTAC/SNIPER could be degrading proteins other than the intended target. This can occur if the target protein ligand is not entirely specific.
-
Ligand-specific toxicity: The cIAP1 ligand or the target protein ligand may have inherent cytotoxic effects independent of protein degradation.
-
cIAP1 degradation-mediated toxicity: The degradation of cIAP1 can sensitize cells to apoptosis, particularly in the presence of pro-apoptotic stimuli.
-
Compound impurities: Residual impurities from the synthesis of the PROTAC/SNIPER could be toxic to cells.
Q4: What is the "hook effect" and can it relate to toxicity?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein is potent at lower concentrations but is reduced at higher concentrations. This occurs because at high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex required for degradation. While not a direct cause of toxicity, operating at concentrations well above the optimal degradation concentration could lead to increased off-target effects and potential toxicity from the unbound PROTAC.
II. Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected cell toxicity.
| Observed Problem | Potential Cause | Suggested Solution |
| High cytotoxicity observed at all tested concentrations. | 1. Inherent toxicity of the PROTAC/SNIPER molecule.2. On-target toxicity is high.3. Contamination of the compound stock. | 1. Perform control experiments (see Section III) to distinguish between on- and off-target toxicity.2. Test a wider range of concentrations, including much lower ones.3. Confirm the purity of your compound using analytical methods like LC-MS and NMR. |
| Cytotoxicity is observed, but target protein degradation is minimal. | 1. Off-target toxicity.2. The cytotoxic effect is independent of proteasomal degradation.3. The chosen cell line has low levels of cIAP1. | 1. Perform a proteomics study to identify off-target proteins that are being degraded.2. Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC. If toxicity persists, it is likely degradation-independent.3. Quantify cIAP1 expression levels in your cell line via Western blot. |
| Cytotoxicity varies significantly between different cell lines. | 1. Different expression levels of the target protein or cIAP1.2. Varying sensitivity of cell lines to the degradation of the target protein or cIAP1. | 1. Compare the expression levels of your target protein and cIAP1 across the different cell lines.2. Assess the functional consequence of target protein knockdown in each cell line using methods like siRNA or shRNA. |
III. Experimental Protocols & Control Experiments
To diagnose the source of cytotoxicity, a series of control experiments are essential.
A. Differentiating On-Target vs. Off-Target Cytotoxicity
This workflow helps to determine if the observed cytotoxicity is due to the degradation of the intended target protein.
Caption: Workflow for dissecting the source of cytotoxicity.
B. Protocol: Cell Viability (Cytotoxicity) Assay using CellTiter-Glo®
This protocol is for assessing cell viability in a 96-well format.
Materials:
-
Cells of interest
-
Culture medium
-
Opaque-walled 96-well plates
-
Your PROTAC/SNIPER compound stock (e.g., in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of your PROTAC/SNIPER in culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final solvent concentration as the compound-treated wells).
-
Carefully add the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the medium-only wells) from all other measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
IV. Quantitative Data Summary
The following table provides illustrative data for a hypothetical SNIPER derived from Conjugate 45, "SNIPER-X," and relevant controls. This data is for demonstration purposes to guide your experimental interpretation.
| Compound | Cell Line | Treatment Time (h) | IC₅₀ (µM) | Notes |
| SNIPER-X | Cancer Cell Line A (Target High) | 48 | 0.5 | Significant cytotoxicity observed. |
| SNIPER-X | Normal Cell Line B (Target Low) | 48 | > 10 | Reduced cytotoxicity in normal cells. |
| SNIPER-X + MG132 | Cancer Cell Line A | 48 | 5.2 | Cytotoxicity is largely proteasome-dependent. |
| Inactive Epimer of SNIPER-X | Cancer Cell Line A | 48 | > 20 | Cytotoxicity is dependent on E3 ligase binding. |
| Target Ligand Alone | Cancer Cell Line A | 48 | 15 | The target ligand has some inherent cytotoxicity. |
| cIAP1 Ligand Alone | Cancer Cell Line A | 48 | > 25 | The cIAP1 ligand is not significantly toxic on its own. |
V. Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of a SNIPER derived from this compound.
Caption: SNIPER-mediated protein degradation pathway.
References
challenges in ternary complex formation with Conjugate 45
Welcome to the technical support center for Conjugate 45. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Conjugate 45 for ternary complex formation and targeted protein degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Conjugate 45?
Conjugate 45 is a novel heterobifunctional molecule designed to induce targeted protein degradation. It functions by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[1][2] This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the cell's proteasome.[1][3]
Q2: What are the key challenges in achieving efficient ternary complex formation with Conjugate 45?
Successful ternary complex formation is a critical step for effective protein degradation.[4] Common challenges include:
-
Suboptimal Compound Concentration: High concentrations of Conjugate 45 can lead to the "hook effect," where the formation of binary complexes (Conjugate 45-target or Conjugate 45-E3 ligase) is favored over the productive ternary complex.[5][6][7]
-
Poor Cooperativity: The stability of the ternary complex is influenced by the cooperative binding of Conjugate 45 to both the target protein and the E3 ligase. Low cooperativity can result in inefficient complex formation.[3][8]
-
Cellular Environment Factors: Issues such as poor cell permeability of Conjugate 45, compound instability, or low expression levels of the target protein or E3 ligase in the chosen cell line can hinder ternary complex formation in cellular assays.[5][7]
Q3: How can I assess the formation of the ternary complex in my experiments?
Several biophysical and cellular assays can be employed to detect and characterize ternary complex formation. These include:
-
Biochemical Assays: Techniques like Time-Resolved Fluorescence Energy Transfer (TR-FRET), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) can be used with purified proteins to quantify complex formation and stability.[6][9]
-
Cell-Based Assays: In-cell assays such as NanoBRET® (Bioluminescence Resonance Energy Transfer) and Cellular Thermal Shift Assays (CETSA) provide evidence of target engagement and complex formation within a live-cell environment.[4][5][10]
Troubleshooting Guide
This guide addresses common problems you may encounter during your experiments with Conjugate 45.
| Issue | Potential Cause | Recommended Solution |
| No or low target protein degradation observed. | Inefficient ternary complex formation: Conjugate 45 may not be effectively bridging the target protein and the E3 ligase. | - Optimize Conjugate 45 concentration: Perform a dose-response experiment to identify the optimal concentration for degradation and avoid the "hook effect".[5][7]- Assess ternary complex formation directly: Use biophysical assays like TR-FRET or AlphaLISA to confirm that Conjugate 45 is inducing the formation of the ternary complex.[6][9] |
| Low protein expression: The levels of the target protein or the E3 ligase in your cell model may be insufficient. | - Verify protein expression: Use Western Blotting to confirm the expression levels of both the target protein and the E3 ligase.[5] | |
| Poor cell permeability or compound instability: Conjugate 45 may not be reaching its intracellular targets or may be degrading in the experimental conditions. | - Assess cellular uptake: Utilize CETSA or NanoBRET assays to confirm target engagement in live cells.[5][10]- Evaluate compound stability: Use LC-MS/MS to measure the stability of Conjugate 45 in your cell culture medium and lysates over time. | |
| "Hook effect" observed in dose-response curves. | High Conjugate 45 concentration: At excessive concentrations, the formation of binary complexes is favored over the productive ternary complex.[4][6][7] | - Perform a wide dose-response experiment: This will help identify the optimal concentration range for maximal degradation and characterize the bell-shaped curve of the hook effect.[7]- Test lower concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for ternary complex formation. |
| Inconsistent results between biochemical and cellular assays. | Different experimental conditions: Assays with purified proteins may not fully replicate the complex cellular environment. | - Validate with orthogonal assays: Use a combination of in vitro (e.g., TR-FRET, SPR) and in-cell (e.g., NanoBRET, CETSA) methods to corroborate your findings.[5]- Consider cellular factors: Investigate potential influences in your cellular model, such as competing endogenous substrates or post-translational modifications. |
Experimental Protocols
Protocol 1: In Vitro Ternary Complex Formation Assay (AlphaLISA)
This protocol outlines the steps for a bead-based proximity assay to quantify the formation of the Target Protein-Conjugate 45-E3 Ligase ternary complex.
Materials:
-
Purified, tagged Target Protein (e.g., His-tagged)
-
Purified, tagged E3 Ligase Complex (e.g., GST-tagged)
-
Conjugate 45
-
AlphaLISA anti-tag Donor and Acceptor beads (e.g., Anti-His Donor, Anti-GST Acceptor)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well microplate
Procedure:
-
Reagent Preparation: Dilute the Target Protein, E3 Ligase Complex, and Conjugate 45 to desired concentrations in Assay Buffer.
-
Compound Titration: Perform a serial dilution of Conjugate 45 directly in the microplate.
-
Protein Addition: Add the Target Protein and E3 Ligase Complex to the wells containing Conjugate 45. Incubate for 1 hour at room temperature.
-
Bead Addition: Add the AlphaLISA Donor and Acceptor beads to the wells. Incubate for 1 hour at room temperature in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
Data Analysis: Plot the AlphaLISA signal against the concentration of Conjugate 45. A bell-shaped curve is indicative of ternary complex formation, with the peak representing the optimal concentration for complex formation.[6]
Protocol 2: Cellular Target Engagement Assay (NanoBRET®)
This protocol describes a live-cell assay to monitor the proximity of the target protein and E3 ligase induced by Conjugate 45.[4]
Materials:
-
Cells expressing NanoLuc®-fused Target Protein and HaloTag®-fused E3 Ligase
-
Conjugate 45
-
HaloTag® NanoBRET® 618 Ligand
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well cell culture plate
Procedure:
-
Cell Plating: Seed the engineered cells in the 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a range of Conjugate 45 concentrations and incubate for the desired time.
-
Ligand Addition: Add the HaloTag® NanoBRET® 618 Ligand to all wells and incubate.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Signal Detection: Read both the donor (bioluminescence) and acceptor (fluorescence) signals on a luminometer equipped with the appropriate filters.
Data Analysis: Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET® ratio upon treatment with Conjugate 45 indicates ternary complex formation.[4]
Data Presentation
Table 1: Comparative Analysis of Ternary Complex Formation with Different PROTACs
| PROTAC | Target Protein | E3 Ligase | Ternary Complex Formation (EC50, nM) | Max Degradation (Dmax, %) | Hook Effect Concentration (µM) |
| dBET1 | BRD3(BD2) | Cereblon | 150 | 85 | >10 |
| dBET6 | BRD3(BD2) | Cereblon | 30 | 95 | 1 |
| ARV-771 | BRD3(BD2) | VHL | 50 | 90 | 5 |
| MZ1 | BRD3(BD2) | VHL | 60 | 88 | 5 |
This table presents hypothetical data for illustrative purposes, based on published characteristics of known PROTACs.[4]
Visualizations
Caption: Signaling pathway of Conjugate 45-mediated protein degradation.
Caption: Troubleshooting workflow for lack of target degradation.
References
- 1. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Ternary Complex Formation [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing Cell Permeability of PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
Issue 1: My PROTAC shows high biochemical potency but low cellular degradation activity.
Potential Cause: This discrepancy is often a primary indicator of poor cell permeability.[1] PROTACs are large molecules, frequently exceeding the "Rule of Five" (bRo5) criteria for oral bioavailability, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2]
Recommended Solutions:
-
Quantify Cell Permeability: Employ standard permeability assays to determine the extent of the issue. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay are industry standards.[1][3] PAMPA is a high-throughput screen for passive diffusion, while the Caco-2 assay provides more comprehensive data on both passive and active transport mechanisms.[3][4]
-
Optimize the Linker: The linker is a key determinant of a PROTAC's physicochemical properties.[5]
-
Composition: Replace flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or phenyl chains to potentially improve permeability.[1][6] The introduction of polar pyridine (B92270) or piperidine (B6355638) motifs can also enhance aqueous solubility and cell permeability.[7]
-
Length: Shorter linkers can reduce the molecule's molecular weight and polar surface area, which may improve permeability.[2]
-
-
Reduce Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact membrane permeability. Replacing an amide bond with an ester, for instance, can reduce the HBD count and improve permeability.[3][8]
-
Promote Intramolecular Hydrogen Bonds (IMHBs): Encouraging the formation of IMHBs can help the PROTAC adopt a more compact, "ball-like" conformation, masking polar surfaces and reducing the energy penalty of crossing the lipid bilayer.[6]
-
Prodrug Strategy: Modify the PROTAC with a lipophilic group that is cleaved intracellularly to release the active molecule. This can mask polar functional groups and enhance membrane passage.[3][6]
Issue 2: My PROTAC shows low and inconsistent recovery in the Caco-2 permeability assay.
Potential Cause: Low recovery in Caco-2 assays can be due to low solubility in the assay buffer and high non-specific binding to the assay plates or the Caco-2 cell monolayer.[2][9]
Recommended Solutions:
-
Modify Assay Buffer: The addition of a low concentration of Bovine Serum Albumin (BSA), for example, 0.25% to 0.5%, to the assay buffer can help to reduce non-specific binding and improve the recovery of lipophilic compounds.[9]
-
Optimize Incubation Time: While longer incubation times can increase the amount of compound transported, they can also lead to decreased recovery for some PROTACs. It is advisable to test different incubation times (e.g., 90 to 120 minutes) to find the optimal balance.[9]
-
Solubility Enhancement: For PROTACs with very low aqueous solubility, consider using biorelevant buffers such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) to better mimic physiological conditions.[6]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties that influence PROTAC cell permeability?
A1: The main physicochemical properties affecting PROTAC permeability are:
-
Molecular Weight (MW): PROTACs typically have high MW (>800 Da), which is a significant hurdle for passive diffusion across the cell membrane.[1][2]
-
Topological Polar Surface Area (TPSA): A large TPSA is associated with poor membrane permeability. Strategies to reduce TPSA, such as forming intramolecular hydrogen bonds, can be beneficial.[2]
-
Hydrogen Bond Donors (HBDs): A high number of HBDs negatively impacts permeability.[8]
-
Lipophilicity (LogP): While a certain degree of lipophilicity is required to enter the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[3]
-
Number of Rotatable Bonds: A high number of rotatable bonds can be entropically unfavorable for membrane crossing. Rigidifying the linker can sometimes improve permeability.[7]
Q2: How can I rationally design the linker to improve cell permeability?
A2: Linker design is a critical aspect of optimizing PROTAC permeability. Consider the following:
-
Rigidity: Introducing rigid elements like phenyl rings or cyclic structures (e.g., piperazine, piperidine) can pre-organize the PROTAC in a conformation favorable for binding and potentially improve permeability by reducing the entropic penalty of membrane passage.[1][3][7]
-
Length: Systematically varying the linker length can help find an optimal balance between ternary complex formation and physicochemical properties.
-
Composition: Avoid linkers with multiple amide bonds, which increase the HBD count.[6] Consider linkers that can participate in intramolecular hydrogen bonding.
Q3: What is the "hook effect" and how does it relate to PROTAC cell permeability?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[7][10] This occurs when the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[10] While not directly a measure of permeability, poor permeability can lead to the use of higher concentrations in cellular assays to achieve an effect, which can then reveal or exacerbate the hook effect.[7]
Q4: Are there alternatives to chemical modification for improving PROTAC delivery?
A4: Yes, formulation and drug delivery strategies can be employed to overcome poor permeability:
-
Lipid-Based Formulations: Lipid nanoparticles (LNPs) and nanostructured lipid carriers (NLCs) can encapsulate PROTACs, improving their stability and facilitating their entry into cells.[3][11]
-
Polymeric Micelles: These can improve the solubility and pharmacological performance of PROTACs.[11]
-
Receptor-Mediated Delivery: Conjugating the PROTAC to a ligand for a cell surface receptor that is internalized can be a strategy for targeted delivery.[3]
Quantitative Data Summary
The following tables summarize the impact of various modifications on PROTAC permeability from published studies.
Table 1: Effect of Linker Modification on Permeability
| PROTAC Modification | Original Linker | Modified Linker | Permeability Change | Reference |
| BRD4 Degrader | PEG | 1,4-disubstituted phenyl | Significantly improved cellular permeability | [6] |
| BET Degrader | Amide-containing | Ester-containing | Improved PAMPA permeability | [3] |
| VHL-based PROTACs | Longer PEG linker | Shorter PEG linker | Increased permeability | [8] |
Table 2: Permeability Data for Representative PROTACs and Components
| Compound | Type | PAMPA Permeability (10⁻⁶ cm/s) | Notes | Reference |
| JQ-1 | Target Ligand | High | Parent small molecule | [8] |
| VH032 | E3 Ligase Ligand | Moderate | Parent small molecule | [8] |
| MZ1 | PROTAC | Low | Demonstrates the permeability challenge of the bifunctional molecule | [8] |
| ARV-110 | PROTAC | Low (in standard assays) | Clinically investigated PROTAC | [9] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
Preparation of the Donor Plate: A stock solution of the PROTAC is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in a buffer solution (e.g., PBS at pH 7.4) to the final desired concentration. This solution is added to the wells of a filter plate (the donor plate).
-
Preparation of the Acceptor Plate: An acceptor plate is filled with a buffer solution, which may contain a solubility enhancer.
-
Assembly and Incubation: The donor plate is placed on top of the acceptor plate, such that the artificial membrane of the donor plate is in contact with the buffer in the acceptor plate. The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.[12]
-
Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [Acceptor] / [Equilibrium]) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the area of the membrane, Time is the incubation time, [Acceptor] is the concentration in the acceptor well, and [Equilibrium] is the theoretical equilibrium concentration.
Caco-2 Permeability Assay
Objective: To evaluate both passive and active transport of a PROTAC across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® permeable supports and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer is typically assessed by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation (Apical to Basolateral): The culture medium is replaced with a transport buffer. The PROTAC is added to the apical (donor) compartment.
-
Incubation: The plates are incubated at 37°C with gentle shaking for a specified period (e.g., 2 hours).[1]
-
Sample Collection: At the end of the incubation, samples are collected from both the apical and basolateral (receiver) compartments.[1]
-
Sample Analysis: The concentration of the PROTAC in the samples is quantified by LC-MS/MS.[1]
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Efflux Ratio: To assess active efflux, the permeability is also measured in the basolateral to apical direction. The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Caption: Key physicochemical barriers to PROTAC cell permeability.
Caption: Iterative workflow for improving PROTAC cell permeability.
Caption: Comparison and synergy of PAMPA and Caco-2 assays.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. tandfonline.com [tandfonline.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Refining PROTAC Design to Enhance Selectivity
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while refining PROTAC design to improve selectivity. For illustrative purposes, we will refer to a hypothetical PROTAC, "Conjugate 45," which targets Protein of Interest X (POI-X) for degradation but exhibits off-target effects on a related protein, POI-Y.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of PROTAC selectivity?
A1: PROTAC selectivity is a multifactorial characteristic that extends beyond the binary binding affinity of the warhead to the target protein.[1][2] Key drivers include:
-
Ternary Complex Formation and Stability: The ability of the PROTAC to cooperatively bind both the target protein and an E3 ligase, forming a stable ternary complex, is crucial for selective degradation.[1][3][4] Favorable protein-protein interactions between the E3 ligase and the target protein can stabilize this complex, leading to efficient ubiquitination and degradation.[1][5]
-
E3 Ligase Selection: Different E3 ligases have distinct expression patterns, cellular localization, and substrate specificities.[6][7][8] Choosing an appropriate E3 ligase can significantly enhance tissue or cell-type selectivity.[6]
-
Linker Composition and Length: The linker connecting the warhead and the E3 ligase ligand plays a critical role in the geometry of the ternary complex.[2][7][9] Optimizing the linker can promote productive ternary complex formation with the intended target while disfavoring off-target interactions.[8]
-
Warhead Specificity: While not the sole determinant, the selectivity of the ligand for the protein of interest (the "warhead") is a foundational element of the PROTAC's overall selectivity.[7]
Q2: Conjugate 45 was designed with a highly selective warhead for POI-X, yet it still degrades POI-Y. Why might this be happening?
A2: This phenomenon, where a selective warhead leads to a less selective PROTAC, can occur due to the formation of a more stable or productive ternary complex with the off-target protein.[5] Even if the binary affinity of Conjugate 45 is weaker for POI-Y, favorable protein-protein interactions between POI-Y and the recruited E3 ligase can stabilize the POI-Y:Conjugate 45:E3 ligase complex, leading to its degradation.[5] Conversely, an unstable ternary complex with the intended POI-X can result in poor degradation despite high warhead affinity.[5]
Q3: What are the initial steps to troubleshoot the off-target degradation observed with Conjugate 45?
A3: A systematic approach is recommended:
-
Confirm On-Target Activity: First, verify that Conjugate 45 is effectively degrading POI-X at the tested concentrations.[10]
-
Inactive Controls: Use an inactive epimer of Conjugate 45 (e.g., with a modification to the E3 ligase ligand that prevents binding) to ensure the observed degradation is dependent on E3 ligase engagement.[10]
-
Competitive Displacement: Pre-treat cells with a high concentration of the free warhead ligand before adding Conjugate 45. This can help determine if the off-target effects are mediated through binding to POI-Y.
-
Global Proteomics: Employ quantitative proteomics to get an unbiased view of all proteins being degraded, confirming the extent of the off-target effects.[7][10]
Troubleshooting Guides
Issue 1: Conjugate 45 shows significant degradation of off-target POI-Y.
This guide provides a structured workflow to address off-target effects.
Caption: A logical workflow for troubleshooting off-target PROTAC activity.
Issue 2: Lack of a clear structure-activity relationship (SAR) when modifying the linker of Conjugate 45.
If altering the linker length or composition of Conjugate 45 results in inconsistent or unpredictable changes in selectivity, consider the following:
-
Ternary Complex Cooperativity: The stability of the ternary complex is not just the sum of the binary interactions. Positive cooperativity, where the binding of one protein enhances the binding of the other, is a key indicator of a productive complex.[1] It is possible that linker modifications are subtly altering the protein-protein interface and thus the cooperativity of the ternary complex.[1][4]
-
Conformational Rigidity: Highly flexible linkers can adopt multiple conformations, some of which may favor the on-target complex while others favor the off-target complex. Introducing more rigid linker structures can help lock the PROTAC into a conformation that is more selective for the desired ternary complex.[2]
Quantitative Data Summary
The following table presents hypothetical data from experiments aimed at improving the selectivity of Conjugate 45.
| Compound | Linker Modification | E3 Ligase | POI-X DC50 (nM) | POI-Y DC50 (nM) | Selectivity Index (POI-Y DC50 / POI-X DC50) |
| Conjugate 45 | PEG4 | CRBN | 50 | 150 | 3 |
| Conjugate 45-L1 | PEG2 | CRBN | 75 | >1000 | >13 |
| Conjugate 45-L2 | Alkyl C4 | CRBN | 120 | 800 | 6.7 |
| Conjugate 45-V1 | PEG4 | VHL | 30 | >1000 | >33 |
DC50: Concentration required for 50% degradation.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of POI-X and POI-Y.
-
Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 12-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against POI-X, POI-Y, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize the protein levels to the loading control and then to the DMSO-treated control to determine the percentage of remaining protein.
Global Proteomics using Tandem Mass Tagging (TMT)
This protocol provides an unbiased assessment of changes in the cellular proteome following PROTAC treatment.[7]
-
Sample Preparation: Treat cells with the PROTAC of interest (e.g., Conjugate 45 at its DC50 concentration for POI-X) and a vehicle control for a specified time (e.g., 6 or 24 hours). Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from different treatment conditions with distinct TMT isobaric tags.
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate them using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against a protein database to identify peptides and proteins. Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT tags.
-
Hit Identification: Identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the controls.
Visualizations
PROTAC Mechanism of Action
This diagram illustrates the fundamental mechanism by which a PROTAC induces protein degradation.
Caption: The catalytic cycle of PROTAC-induced protein degradation.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating Target Engagement of PROTACs: A Comparative Guide
A critical step in the development of Proteolysis Targeting Chimeras (PROTACs) is the rigorous validation of target engagement. This ensures that the PROTAC molecule effectively binds to its intended protein of interest (POI) and the E3 ligase, initiating the degradation process. This guide provides a comparative overview of key methodologies for validating PROTAC target engagement, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate assays for their research needs.
While specific information on "Conjugate 45-based PROTACs" is not available in the public domain, this guide focuses on established and widely used techniques for validating the target engagement of PROTACs in general. The principles and methods described herein are applicable to a broad range of PROTAC molecules.
Comparative Analysis of Target Engagement Assays
The selection of an appropriate assay for validating PROTAC target engagement depends on various factors, including the specific research question, the available resources, and the desired throughput. The following table summarizes key quantitative parameters for commonly used methods.
| Assay | Principle | Key Parameters & Typical Values | Throughput | Advantages | Limitations |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the PROTAC. | IC50/EC50: Varies depending on the PROTAC and target, typically in the nM to µM range. | High | Live-cell measurements, provides quantitative binding affinity in a physiological context. | Requires genetic engineering of the target protein, potential for steric hindrance from the tag. |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of fluorescently labeled ligands upon binding to the target protein. PROTACs compete with the fluorescent ligand. | Ki/IC50: Highly dependent on the affinity of the tracer and PROTAC, typically nM to µM. | High | In vitro, homogenous assay, suitable for high-throughput screening. | Requires a suitable fluorescent probe, susceptible to interference from fluorescent compounds. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the PROTAC to the target protein and E3 ligase, allowing for the determination of binding affinity, stoichiometry, and thermodynamics. | Kd: Can measure a wide range of affinities from mM to nM. | Low | Label-free, provides a complete thermodynamic profile of the interaction. | Requires large amounts of pure protein, low throughput. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when the PROTAC binds to the immobilized target protein or E3 ligase. | Kd, kon, koff: Provides kinetic and affinity data. | Medium | Real-time analysis of binding kinetics, label-free. | Requires immobilization of one binding partner, which may affect its conformation and activity. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | Shift in Tagg: The magnitude of the temperature shift indicates target engagement. | Medium | In-cell and in-tissue target engagement confirmation, label-free. | Indirect measure of binding, not all proteins show a clear thermal shift. |
| Mass Spectrometry (MS)-based Proteomics | Quantifies the abundance of the target protein and other proteins in the cell after PROTAC treatment. | DC50/Dmax: Concentration for 50% degradation and maximal degradation level. | Low to Medium | Unbiased, global view of protein degradation, identifies off-targets. | Technically complex, lower throughput than biochemical assays. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in their experimental design.
NanoBRET™ Target Engagement Assay Protocol
-
Cell Line Preparation: Co-transfect cells with a plasmid encoding the NanoLuc®-tagged protein of interest and a plasmid for a fluorescent cell-permeable tracer specific for the target protein. Alternatively, stable cell lines can be generated.
-
Cell Plating: Seed the transfected cells into a 96- or 384-well white-bottom plate at an appropriate density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC or control compounds to the cells.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Signal Detection: After a defined incubation period, add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the IC50 value.
Fluorescence Polarization (FP) Assay Protocol
-
Reagent Preparation: Prepare a solution of the purified target protein, a fluorescently labeled ligand (tracer) that binds to the target, and the PROTAC compounds at various concentrations.
-
Assay Plate Setup: In a black microplate, add the target protein and the fluorescent tracer to all wells.
-
Compound Addition: Add serial dilutions of the PROTAC or control compounds to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration to determine the IC50 or Ki value.
Mass Spectrometry (MS)-based Proteomics Protocol
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of the PROTAC for a specific duration.
-
Cell Lysis and Protein Extraction: Harvest the cells, lyse them, and extract the total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional): For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Use specialized software to analyze the MS data, identify the proteins, and quantify the changes in protein abundance upon PROTAC treatment. This will determine the DC50 and Dmax values for the target protein and assess off-target degradation.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in PROTAC target engagement.
Caption: Mechanism of Action for a PROTAC molecule.
Caption: Experimental workflow for validating PROTAC target engagement.
Caption: Logical relationship between different target engagement assays.
A Comparative Guide to E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone in the development of potent and selective proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparison of E3 Ligase Ligand-linker Conjugate 45, a derivative of the cIAP1 E3 ligase ligand, with other widely used E3 ligase ligands. We present key performance data, detailed experimental protocols, and visual diagrams to facilitate informed decisions in the design of novel protein degraders.
Introduction to E3 Ligase Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The choice of the E3 ligase and its ligand is critical as it influences the degradation efficiency, selectivity, and cellular scope of the PROTAC. While over 600 E3 ligases are encoded in the human genome, a select few, including cIAP1, Cereblon (CRBN), von Hippel-Lindau (VHL), and MDM2, have been predominantly utilized due to the availability of well-characterized small molecule ligands.
At a Glance: this compound
This compound, also known as cIAP1 Ligand-Linker Conjugates 9, incorporates a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase. PROTACs that utilize IAP ligands are often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein ERasers). These molecules induce degradation of the target protein and can also lead to the auto-degradation of cIAP1 itself.
Performance Comparison of E3 Ligase Ligands
The efficacy of an E3 ligase ligand within a PROTAC is determined by several factors, including its binding affinity for the E3 ligase and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC. Below is a comparative summary of quantitative data for various E3 ligase ligands.
| E3 Ligase | Ligand Class/Example | Target Protein | Binding Affinity (Kd) to E3 Ligase | Degradation (DC50) | Maximum Degradation (Dmax) | Cell Line |
| cIAP1 | Bestatin derivative | CRABP-II | Data not available | ~1 µM[1] | Data not available | HT1080 |
| cIAP1 | LCL161 derivative | ERα | Data not available | < 3 nM[2] | Data not available | MCF-7 |
| cIAP1 | MV1 derivative | BCR-ABL | Data not available | 5 µM[3] | Data not available | K562 |
| CRBN | Pomalidomide | BRD4 | Data not available | ~5 nM | >90% | HEK293T |
| VHL | VH032 derivative | BRD4 | ~190 nM | ~1.8 nM | >98% | HCT116 |
| MDM2 | Nutlin-3a derivative | BRD4 | Data not available | ~30 nM | >90% | RS4;11 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and experimental evaluation of these ligands, the following diagrams illustrate the key signaling pathway for PROTAC-mediated degradation and a typical experimental workflow.
Caption: PROTAC-mediated targeted protein degradation pathway.
Caption: A typical workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate and reproducible data are essential for the comparative analysis of E3 ligase ligands. The following are detailed protocols for key experiments.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
1. Sample Preparation:
-
Dialyze the purified E3 ligase and dissolve the E3 ligase ligand in the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Determine the accurate concentrations of the protein and ligand.
2. ITC Experiment:
-
Load the E3 ligase into the sample cell (typically at a concentration of 10-50 µM).
-
Load the E3 ligase ligand into the injection syringe (typically at a concentration 10-20 fold higher than the protein).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
A control experiment with ligand injected into the buffer alone should be performed to determine the heat of dilution.
3. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the sample titration data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Western blotting is the gold standard for quantifying the reduction of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and denature them in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
The selection of an E3 ligase ligand is a critical step in the design of effective PROTACs. While ligands for CRBN and VHL are the most extensively used, IAP ligands, such as the one in this compound, offer a valuable alternative, particularly for targets that may be resistant to degradation by CRBN or VHL-based PROTACs. This guide provides a framework for comparing these ligands based on quantitative performance data and outlines the necessary experimental protocols to generate such data. By carefully considering the properties of different E3 ligase ligands, researchers can optimize the design of their PROTACs for enhanced potency and selectivity.
References
A Comparative Guide to E3 Ligase Recruitment: cIAP1 vs. VHL Ligand-Linker Conjugates
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase is a critical decision in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of PROTACs that recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), exemplified by conjugates derived from ligands like Bestatin, against those that utilize the well-established von Hippel-Lindau (VHL) E3 ligase.
This comparison is supported by experimental data on their performance, detailed methodologies for key characterization assays, and visualizations of the underlying biological pathways and experimental workflows. While direct head-to-head comparisons of PROTACs targeting the same protein with identical binders and linkers are not always available in published literature, this guide consolidates available data to highlight the distinct characteristics of each E3 ligase platform.
Performance Comparison: cIAP1 vs. VHL Ligand-Linker Conjugates
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize reported performance data for PROTACs recruiting either cIAP1 or VHL against various targets. It is important to note that the performance is highly dependent on the specific target protein, the choice of ligand, and the nature of the linker.
Table 1: Performance of cIAP1-Recruiting PROTACs (SNIPERs)
| Target Protein | cIAP1 Ligand Base | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| Bruton's Tyrosine Kinase (BTK) | IAP Ligand | THP-1 | 182 ± 57 | Not Reported | [1] |
| BCR-ABL | Bestatin | K562 | ~100 | >90 | [1] |
| CDK4/6 | IAP Ligand | MM.1S | <100 | >77 | [1] |
| CRABP-II | Bestatin | HT1080 | ~1000 | Not Reported | [1] |
Table 2: Performance of VHL-Recruiting PROTACs
| Target Protein | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| Class I HDACs | Benzamide | HCT116 | 530 - 910 | 66 - 77 | [2] |
| KRAS G12C | MRTX849 | NCI-H2030 | Not Reported | >50 | [3] |
| HMGCR | Lovastatin Acid | HepG2 (Insig-silenced) | 120 | Not Reported | [4] |
Signaling Pathways in Targeted Protein Degradation
The recruitment of different E3 ligases engages distinct cellular signaling pathways to mediate protein degradation.
cIAP1 is a RING-domain E3 ligase that often works in concert with TRAF2. PROTACs recruiting cIAP1 induce the formation of a ternary complex, leading to the polyubiquitination of the target protein, often with mixed or branched ubiquitin chains (K48 and K63 linkages), which marks it for proteasomal degradation.[5]
VHL is the substrate recognition component of the Cul2-RING E3 ligase complex. VHL-recruiting PROTACs facilitate the formation of a ternary complex, leading to the K48-linked polyubiquitination of the target protein and its subsequent degradation by the proteasome.
Experimental Protocols
Accurate and reproducible experimental data are paramount for the evaluation of PROTAC performance. Below are detailed protocols for key assays used in the characterization of cIAP1 and VHL-based PROTACs.
Protocol 1: Quantitative Western Blotting for DC50 and Dmax Determination
This protocol outlines the steps to quantify target protein degradation in response to PROTAC treatment and to determine the DC50 and Dmax values.[6]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
-
Densitometry analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of the PROTAC compound in complete growth medium.
-
Treat cells with the PROTAC dilutions or vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This proximity-based assay quantitatively measures the formation of the Target Protein:PROTAC:E3 Ligase ternary complex.[7][8]
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged recombinant E3 ligase complex (e.g., His-tagged VHL or cIAP1)
-
PROTAC compound
-
AlphaLISA Toolbox reagents (e.g., Glutathione Donor beads and Anti-His Acceptor beads)
-
Assay buffer (e.g., AlphaLISA Binding Assay Buffer)
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
Prepare solutions of the tagged target protein and tagged E3 ligase complex in assay buffer at the desired concentrations.
-
-
Assay Assembly:
-
In a 384-well microplate, add the target protein, E3 ligase complex, and PROTAC dilutions.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
-
Detection:
-
Add the AlphaLISA Donor and Acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
The signal generated is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the PROTAC concentration to observe the characteristic "hook effect," which is indicative of ternary complex formation.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9][10][11]
Materials:
-
Purified target protein
-
Purified E3 ligase
-
PROTAC compound
-
ITC instrument
-
Matched dialysis buffer
-
Degasser
Procedure:
-
Sample Preparation:
-
Dialyze the protein samples extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas all solutions immediately before the experiment.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Load the protein solution into the sample cell and the ligand (PROTAC) solution into the syringe.
-
Equilibrate the instrument to the desired temperature.
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the Kd, n, and ΔH.
-
Conclusion
The selection of an E3 ligase for PROTAC development is a critical decision that influences the degradation efficiency, selectivity, and potential for therapeutic development. VHL-based PROTACs are well-characterized and have demonstrated high degradation efficiency for a multitude of targets. cIAP1-based PROTACs, while also effective, engage a different ubiquitination machinery that may offer advantages for specific targets or in certain cellular contexts. The choice between these two E3 ligase recruiters should be guided by empirical data generated through rigorous experimental evaluation as outlined in this guide. Future head-to-head studies with well-matched PROTACs will be invaluable in further elucidating the nuanced differences between these two powerful targeted protein degradation platforms.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Guide to IAP vs. CRBN Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand-linker conjugate is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between two prominent classes of E3 ligase recruiters: Inhibitor of Apoptosis Protein (IAP) ligand-linker conjugates, exemplified by molecules such as "E3 Ligase Ligand-linker Conjugate 45" (also known as cIAP1 Ligand-Linker Conjugates 9), and the extensively utilized Cereblon (CRBN) ligand-linker conjugates. This comparison is supported by experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to IAP and CRBN in Targeted Protein Degradation
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The choice of the E3 ligase to be recruited significantly influences the degradation efficiency, substrate scope, and potential off-target effects of the PROTAC.
CRBN , a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, has been a workhorse in the TPD field. Its ligands, derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, are well-characterized and have been incorporated into numerous successful PROTACs.
IAP proteins, such as cIAP1 and XIAP, are another class of E3 ligases that have been effectively hijacked for targeted protein degradation. Ligands for IAPs are often derived from IAP antagonists. PROTACs that recruit IAP are sometimes referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).
This guide will delve into a comparative analysis of these two systems to aid researchers in making informed decisions for their TPD projects.
Performance Comparison: IAP vs. CRBN Ligand-Linker Conjugates
The efficacy of a PROTAC is quantitatively assessed by its half-maximal degradation concentration (DC50) and the maximum extent of degradation (Dmax). The following tables summarize representative performance data for PROTACs utilizing IAP and CRBN ligand-linker conjugates against various protein targets. It is important to note that a direct comparison is most meaningful when the POI and linker are kept constant.
Table 1: Performance of IAP-recruiting PROTACs
| Target Protein | IAP Ligand-Linker Conjugate | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | SNIPER(BRD)-1 (LCL161-based) | HeLa | ~50 | >90 | [1] |
| BCR-ABL | IAP-based PROTAC | K562 | 340 | >80 | [] |
| Androgen Receptor | SNIPER(AR) | LNCaP | ~10 | >90 | [] |
Table 2: Performance of CRBN-recruiting PROTACs
| Target Protein | CRBN Ligand-Linker Conjugate | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | dBET1 (JQ1-pomalidomide) | MV4;11 | <1 | >95 | [] |
| BTK | RC-3 (Ibrutinib-thalidomide derivative) | Mino | <10 | >85 | [3] |
| SHP2 | 191 (TNO155-pomalidomide) | MV4;11 | 6.02 | >90 | [] |
| BCL-XL | PROTAC171 (ABT263-lenalidomide) | MOLT-4 | 63 | 90.8 | [] |
| HDAC6 | PROTAC 184 (Nexturastat A-pomalidomide) | MM1S | 3.8 | >90 | [] |
Note: The DC50 and Dmax values are highly dependent on the specific PROTAC architecture (POI ligand, linker length and composition) and the experimental context (cell line, treatment duration). The data presented here are for illustrative purposes to provide a general comparison of the achievable potency and efficacy for each E3 ligase class.
Signaling Pathways and Mechanism of Action
The downstream signaling consequences of engaging either IAP or CRBN can differ, which is a critical consideration in drug development. The following diagrams illustrate the ubiquitination cascade initiated by PROTACs recruiting these respective E3 ligases.
Caption: PROTAC-mediated ubiquitination and degradation pathway for IAP and CRBN.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC efficacy. Below are detailed protocols for key assays used to characterize and compare IAP and CRBN-based PROTACs.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a fundamental method to quantify the degradation of the target protein.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, the respective E3 ligase complex (e.g., purified cIAP1 or CRL4-CRBN), the purified target protein, ATP, and ubiquitin.
-
PROTAC Addition: Add the PROTAC at the desired concentration or a vehicle control (DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein.
-
Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates poly-ubiquitination.
Ternary Complex Formation Assays (AlphaLISA and NanoBRET)
These assays are crucial for confirming that the PROTAC can effectively bridge the target protein and the E3 ligase.
Experimental Workflow for Ternary Complex Assays:
Caption: General workflow for ternary complex formation assays.
a) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) - In Vitro
-
Reagents: Use tagged recombinant proteins (e.g., GST-tagged POI and His-tagged E3 ligase) and corresponding AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His).
-
Assay Procedure: In a 384-well plate, incubate the tagged POI, tagged E3 ligase, and a dilution series of the PROTAC. Add the AlphaLISA beads and incubate in the dark.
-
Detection: Read the plate on an Alpha-enabled plate reader. A signal is generated when the donor and acceptor beads are brought into proximity by the formation of the ternary complex.
b) NanoBRET™ (Bioluminescence Resonance Energy Transfer) - In-Cell
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., CRBN or cIAP1) fused to a HaloTag® (energy acceptor) in a suitable cell line.
-
Assay Procedure: Seed the cells in a 96- or 384-well plate. Add the HaloTag® ligand (fluorescent acceptor) followed by a dilution series of the PROTAC.
-
Detection: Add the NanoBRET® substrate and measure both the donor and acceptor emission signals. The BRET ratio is calculated and reflects the proximity of the target protein and the E3 ligase.[4]
Concluding Remarks
The selection between an IAP and a CRBN ligand-linker conjugate for PROTAC development is a multifaceted decision that depends on the specific target protein, the desired cellular context, and the overall therapeutic goals.
-
CRBN-based PROTACs are currently more prevalent, benefiting from a wealth of publicly available data and a variety of well-characterized, potent small molecule ligands. They have demonstrated high degradation efficiency for a broad range of targets.[5]
-
IAP-based PROTACs (SNIPERs) offer a valuable alternative, particularly in cellular contexts where CRBN may be less effective or when seeking a different safety and off-target profile. The development of high-affinity IAP ligands has significantly improved the potency of these degraders.[1]
Ultimately, empirical testing of PROTACs recruiting different E3 ligases is often necessary to identify the optimal degrader for a given target. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to navigate these critical decisions in the design and evaluation of novel protein degraders.
References
Assessing the Specificity of PROTACs Synthesized with Conjugate 45: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of hypothetical PROTACs synthesized using "Conjugate 45," a novel E3 ligase-recruiting moiety, against traditional PROTACs. The focus is on providing objective performance assessments supported by established experimental data formats and detailed protocols.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induces the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A typical PROTAC consists of a ligand that binds to the target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[5]
While highly promising, a key challenge in PROTAC development is ensuring the selective degradation of the target protein to minimize off-target effects and potential toxicity.[1][6] Off-target degradation can arise from the promiscuous binding of either the target ligand or the E3 ligase ligand to unintended proteins.[6] This guide focuses on assessing the specificity of PROTACs developed with "Conjugate 45," a hypothetical E3 ligase ligand designed for enhanced selectivity.
The Promise of Conjugate 45
"Conjugate 45" is conceptualized as a novel, structurally distinct E3 ligase ligand intended to offer superior specificity compared to commonly used ligands such as those for Cereblon (CRBN) and von Hippel-Lindau (VHL). The rationale behind its design is to minimize interactions with known off-target proteins associated with conventional E3 ligase recruiters, thereby providing a cleaner degradation profile.
Comparative Specificity Assessment
To evaluate the specificity of a hypothetical BRD4-targeting PROTAC synthesized with Conjugate 45 (termed "BRD4-PROTAC-C45") against a well-characterized BRD4-targeting PROTAC utilizing a standard CRBN ligand (termed "BRD4-PROTAC-CRBN"), a series of experiments are proposed.
Global Proteomics Analysis
Mass spectrometry-based quantitative proteomics is a powerful, unbiased method to assess the selectivity of a PROTAC by quantifying changes in the abundance of thousands of proteins across the proteome.[2][7]
Table 1: Comparative Global Proteomics Data
| Protein | Function | BRD4-PROTAC-C45 (Fold Change) | BRD4-PROTAC-CRBN (Fold Change) |
| On-Target | |||
| BRD4 | Epigenetic reader | -1.8 | -1.7 |
| Known Off-Targets (CRBN-related) | |||
| IKZF1 | Transcription factor | -0.1 | -1.5 |
| IKZF3 | Transcription factor | -0.2 | -1.6 |
| Potential Off-Targets (Hypothetical) | |||
| Protein X | Kinase | -0.3 | -0.4 |
| Protein Y | Structural protein | -0.1 | -0.2 |
Data is presented as log2 fold change in protein abundance after 24-hour treatment with 100 nM of the respective PROTAC.
Target Engagement and Validation
Following global proteomics, targeted assays are crucial to validate the on-target and off-target effects.
Table 2: Validation of On-Target and Off-Target Degradation
| Assay | Target Protein | BRD4-PROTAC-C45 (DC50, nM) | BRD4-PROTAC-CRBN (DC50, nM) |
| Western Blot | BRD4 | 15 | 12 |
| Western Blot | IKZF1 | >1000 | 50 |
| Western Blot | IKZF3 | >1000 | 45 |
| CETSA | BRD4 | 25 (Shift in Tm) | 22 (Shift in Tm) |
DC50 represents the concentration required to degrade 50% of the protein. CETSA (Cellular Thermal Shift Assay) measures target engagement by assessing the thermal stabilization of the protein upon ligand binding.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Global Proteomics using Tandem Mass Tag (TMT) Labeling
-
Cell Culture and Treatment: Human cell lines (e.g., HEK293T) are cultured to 70-80% confluency and treated with either DMSO (vehicle control), BRD4-PROTAC-C45, or BRD4-PROTAC-CRBN at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Cells are harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined, and equal amounts of protein from each condition are reduced, alkylated, and digested with trypsin overnight.
-
TMT Labeling and Fractionation: The resulting peptides are labeled with distinct TMT isobaric tags for each condition. The labeled peptides are then combined, and the mixture is fractionated using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data is processed using a proteomics analysis software (e.g., Proteome Discoverer) to identify and quantify proteins. The relative abundance of each protein across the different conditions is determined based on the reporter ion intensities from the TMT tags.
Western Blotting
-
Cell Lysis: Cells treated as described above are lysed, and protein concentrations are determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (BRD4, IKZF1, IKZF3) and a loading control (e.g., GAPDH).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with the respective PROTACs or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Analysis: The amount of soluble protein at each temperature is quantified by Western blotting or other protein quantification methods. Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm).
Visualizing the Process
Diagrams illustrating the PROTAC mechanism, experimental workflow, and the logic behind specificity assessment are provided below.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Quantitative Proteomics for PROTAC-Mediated Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantitative proteomics methods for validating the efficacy and specificity of Proteolysis Targeting Chimeras (PROTACs). As specific information and experimental data for "Conjugate 45 PROTACs" are not publicly available, this guide will utilize a well-characterized BRD4-degrading PROTAC as a representative example to illustrate the application of these powerful techniques.
PROTACs represent a revolutionary therapeutic modality that induces targeted protein degradation by hijacking the cell's ubiquitin-proteasome system.[1][2] Validating the on-target efficacy and understanding the off-target effects of these heterobifunctional molecules are critical for their development as safe and effective drugs.[3] Quantitative mass spectrometry-based proteomics has emerged as the gold standard for a global and unbiased assessment of the proteome-wide consequences of PROTAC treatment.[4][5]
Comparative Analysis of Quantitative Proteomics Strategies
Several quantitative proteomics methods can be employed to assess PROTAC-induced protein degradation. The choice of method depends on the specific experimental goals, available resources, and the desired depth of proteome coverage. The following table compares the most common approaches: Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ).
| Feature | Tandem Mass Tag (TMT) | SILAC | Label-Free Quantification (LFQ) |
| Principle | Isobaric chemical tags are added to peptides post-digestion. Reporter ions are released during MS/MS for quantification. | Metabolic labeling of proteins in living cells with "heavy" and "light" amino acids. | Quantification is based on the signal intensity or spectral counts of peptides identified by LC-MS/MS. |
| Multiplexing | High (up to 18-plex) allows for the simultaneous comparison of multiple conditions and replicates. | Low (typically 2-3 plex), limiting the number of conditions that can be compared in a single experiment. | No inherent multiplexing limit, but each sample is run individually, which can introduce variability. |
| Accuracy & Precision | High precision due to the simultaneous analysis of all samples in a single MS run, minimizing run-to-run variability. | High accuracy as labeling occurs early in the workflow, reducing quantification errors from sample processing. | Can be affected by run-to-run variation in LC-MS performance. Requires robust normalization. |
| Proteome Coverage | Deep proteome coverage can be achieved, often identifying and quantifying over 10,000 proteins.[6] | Generally provides good proteome coverage. | Coverage can be variable and is often lower than labeled methods for low-abundance proteins. |
| Experimental Complexity | The labeling procedure adds steps to the workflow. | Requires cell lines that can be metabolically labeled, which is not suitable for all systems (e.g., primary cells, tissues). | Simpler sample preparation workflow. |
| Cost | Reagents can be expensive, especially for high-plex experiments. | Can be costly due to the price of stable isotope-labeled amino acids. | Lower reagent cost but may require more instrument time for individual sample runs. |
| Data Analysis | Data analysis is complex and requires specialized software to handle the multiplexed data.[7] | Data analysis is relatively straightforward. | Data analysis requires sophisticated algorithms for alignment and normalization to correct for experimental variability.[8] |
Illustrative Quantitative Proteomics Data for a BRD4-Degrading PROTAC
The following table summarizes representative data from a hypothetical TMT-based quantitative proteomics experiment investigating the effects of a BRD4-degrading PROTAC on a cancer cell line.
| Protein | Gene | Function | Fold Change (PROTAC vs. Vehicle) | p-value | Remarks |
| BRD4 | BRD4 | Transcriptional regulator | -8.2 | < 0.001 | Significant on-target degradation. |
| BRD2 | BRD2 | Transcriptional regulator | -3.5 | < 0.01 | Off-target degradation of a related BET family member. |
| BRD3 | BRD3 | Transcriptional regulator | -2.8 | < 0.01 | Off-target degradation of a related BET family member. |
| MYC | MYC | Transcription factor | -4.1 | < 0.001 | Downstream biological effect of BRD4 degradation. |
| HEXIM1 | HEXIM1 | Transcriptional regulator | 1.1 | > 0.05 | No significant change. |
| CRBN | CRBN | E3 ubiquitin ligase component | 1.05 | > 0.05 | No change in the level of the recruited E3 ligase. |
Experimental Protocols
A rigorous and well-documented experimental protocol is essential for obtaining high-quality and reproducible quantitative proteomics data.
Cell Culture and PROTAC Treatment
-
Cell Culture : Culture cells of interest (e.g., a human cancer cell line) to approximately 80% confluency in the appropriate growth medium.
-
PROTAC Treatment : Treat cells with the desired concentrations of the PROTAC or a vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 2, 6, 12, 24 hours).
Cell Lysis and Protein Extraction
-
Cell Harvesting : After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lysis : Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Sonication : Sonicate the lysates to shear DNA and ensure complete cell disruption.
-
Centrifugation : Clarify the lysates by centrifugation to pellet cell debris.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[9]
Protein Digestion and Peptide Labeling (TMT Workflow)
-
Reduction and Alkylation : Reduce the disulfide bonds in the proteins with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Digestion : Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
TMT Labeling : Label the resulting peptides with the appropriate TMT reagents according to the manufacturer's protocol.
-
Quenching and Pooling : Quench the labeling reaction and pool the labeled peptide samples in equal amounts.
Peptide Fractionation and LC-MS/MS Analysis
-
Desalting : Desalt the pooled peptide sample using a C18 solid-phase extraction cartridge.
-
Fractionation : To increase proteome coverage, fractionate the peptide sample using techniques like high-pH reversed-phase HPLC.[9]
-
LC-MS/MS Analysis : Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will isolate and fragment the peptide ions, and the TMT reporter ions will be released and detected for quantification.[9]
Data Analysis
-
Database Searching : Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins by searching against a protein sequence database.[7]
-
Quantification and Normalization : Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions. Normalize the data to account for any variations in sample loading.
-
Statistical Analysis : Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.[7]
Visualizing the PROTAC Workflow and Mechanism
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the underlying biological pathway.
Caption: Quantitative proteomics workflow for PROTAC validation.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. Protein Degrader [proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sapient.bio [sapient.bio]
- 7. Chapter 8 Quantitative proteomics data analysis | Omics Data Analysis [uclouvain-cbio.github.io]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Linker Types for E3 Ligase Conjugates: A Guide for Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule is composed of three key elements: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects them.[1][2] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][3][4] This guide provides a comparative analysis of common linker types, supported by experimental data and detailed protocols, to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Linker
The linker is not merely a passive spacer but an active modulator of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3] Its chemical composition, length, and rigidity profoundly influence key performance parameters:
-
Ternary Complex Formation and Stability: The linker's characteristics dictate the spatial orientation and proximity of the POI and E3 ligase, which is crucial for efficient ubiquitin transfer.[3][5]
-
Degradation Efficiency: Optimal linker design directly impacts the potency (DC50, the concentration for 50% degradation) and efficacy (Dmax, the maximal degradation) of the PROTAC.[3][5]
-
Physicochemical Properties: The linker affects critical drug-like properties, including solubility, cell permeability, and metabolic stability.[2][3]
-
Selectivity: The linker can impart selectivity for a specific target protein, even when the binding ligand is not perfectly selective.[3]
Classification and Properties of PROTAC Linkers
PROTAC linkers are typically classified based on their chemical structure and flexibility. The most common types include flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, and more rigid structures containing cyclic moieties.
1. Flexible Linkers: This is the most common class of linkers, valued for their synthetic accessibility and conformational freedom.
-
Alkyl Chains: These are simple hydrocarbon chains that provide a hydrophobic and flexible connection.[1][6] While they can enhance cell permeability, excessive hydrophobicity may reduce aqueous solubility.[3]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and highly flexible.[1][5][6] Their hydrophilicity often improves the solubility of the entire PROTAC molecule, a common challenge for these high-molecular-weight compounds.[2] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.[6]
2. Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings) or alkynes to introduce conformational constraints.[6][7] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[6][8]
3. "Clickable" Linkers: The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, has streamlined the synthesis of PROTAC libraries. The resulting triazole ring is metabolically stable and adds a degree of rigidity to the linker.[6]
Quantitative Comparison of Linker Performance
The optimal linker type and length are highly dependent on the specific target and E3 ligase pair and must be determined empirically.[3] The efficacy of a PROTAC is quantified by its DC50 and Dmax values. A lower DC50 indicates higher potency, and a higher Dmax indicates more complete degradation.[6] The tables below summarize data from studies where linker composition and length were varied.
Table 1: Impact of Linker Type and Length on Bruton's Tyrosine Kinase (BTK) Degradation (Data derived from studies on CRBN-based PROTACs)
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| PEG | 4 PEG units | <10 | >90 |
| PEG | 3 PEG units | >50 | ~80 |
| Alkyl | 8-carbon chain | ~25 | >90 |
| Alkyl | 6-carbon chain | >100 | ~70 |
Note: This table illustrates a general trend observed in the literature where longer PEG linkers often lead to more potent BTK degradation.[7] The optimal length must be determined for each system.
Table 2: Impact of Linker Length on Bromodomain Protein BRD4 Degradation (Data derived from studies on CRBN-based PROTACs)
| Linker Type | Number of PEG Units | DC50 in H661 cells (nM) |
| PEG | 3 | 15 |
| PEG | 4 | 7 |
| PEG | 5 | 9 |
| PEG | 6 | 21 |
Note: This example highlights a non-linear relationship between linker length and degradation potency, emphasizing the need for optimization.[7] An optimal linker length exists, and linkers that are too long or too short can be less effective.[9][10]
Visualizing PROTAC Mechanisms and Workflows
Experimental Protocols
Accurate evaluation of PROTAC linkers requires robust and reproducible experimental methods. Below are protocols for key assays.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the most common method to quantify changes in target protein levels following PROTAC treatment.[11]
1. Cell Culture and Treatment:
- Plate cells (e.g., 22Rv1, HEK293T) in 6-well plates, ensuring they reach 70-80% confluency on the day of treatment.[6]
- Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[6][11]
2. Cell Lysis:
- Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[11]
- Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
- Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
- Determine the total protein concentration for each lysate using a BCA protein assay kit according to the manufacturer's instructions.[11]
4. SDS-PAGE and Immunoblotting:
- Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
- Load equal amounts of total protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[11]
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]
- Wash the membrane three times with TBST.[6]
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.[6]
5. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[6]
- Quantify the band intensities using densitometry software.[11]
- Normalize the target protein signal to the loading control signal for each sample.
- Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.[6]
Protocol 2: TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a biophysical assay used to quantify the formation of the ternary complex in solution.
1. Reagents and Materials:
- Purified, tagged target protein (e.g., His-tagged) and purified, tagged E3 ligase (e.g., GST-tagged).[12]
- Lanthanide-labeled antibody against one tag (donor, e.g., anti-His-Europium).[12]
- Fluorescently-labeled antibody against the other tag (acceptor, e.g., anti-GST-d2).[12]
- PROTAC of interest.
- Assay buffer (e.g., PBS with 0.1% BSA).
- Low-volume 384-well microplates.
- TR-FRET compatible plate reader.[12]
2. Assay Procedure:
- Add the purified target protein, E3 ligase, and the respective antibodies to the wells of the 384-well plate at optimized concentrations.
- Add the PROTAC molecule at various concentrations (serial dilution). Include no-PROTAC controls.
- Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the complex to form.[6]
- Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET plate reader after excitation with a pulsed laser (e.g., at 337 nm).
3. Data Analysis:
- Calculate the ratio of the acceptor signal to the donor signal (e.g., 665 nm / 620 nm).
- Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" seen in PROTACs.
- The peak of the curve represents the optimal concentration for ternary complex formation.
Conclusion
The linker is a central component in the design of effective E3 ligase conjugates, playing a decisive role in their biological activity and pharmaceutical properties. The choice between flexible linkers like PEG and alkyl chains or more conformationally restricted rigid linkers depends heavily on the specific protein target and E3 ligase system. There is no universally optimal linker; successful PROTAC development relies on a data-driven, iterative process of linker design, synthesis, and evaluation.[11] By systematically optimizing linker length, composition, and attachment points using the robust cellular and biophysical assays outlined in this guide, researchers can accelerate the development of novel and potent protein-degrading therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of cIAP1 Recruitment by Ligand-Linker Conjugates
This guide provides a comparative analysis of "cIAP1 Ligand-Linker Conjugate 9," a representative cIAP1-recruiting Proteolysis Targeting Chimera (PROTAC), and Smac mimetics, an alternative class of molecules that also induce cIAP1 activity. The focus is on the validation of cIAP1 recruitment and the subsequent targeted protein degradation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to cIAP1 and Targeted Protein Degradation
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a crucial role in cell death and survival signaling pathways.[1][2][3] Its ability to ubiquitinate proteins makes it a target for therapeutic intervention, particularly in oncology.[4][5] Targeted protein degradation (TPD) is an emerging therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[6][7][8][9] PROTACs are heterobifunctional molecules designed to hijack specific E3 ligases and bring them into proximity with a protein of interest (POI), leading to the POI's ubiquitination and degradation.[7][8][10] cIAP1 Ligand-Linker Conjugates are a class of PROTACs that specifically recruit cIAP1 for this purpose.[11][12]
An alternative approach to modulating cIAP1 activity is through the use of Smac mimetics. These molecules mimic the endogenous IAP antagonist Smac/DIABLO, binding to the BIR domains of IAPs and inducing a conformational change that activates cIAP1's E3 ligase activity, leading to its own autoubiquitination and degradation, as well as the degradation of other proteins.[2][5][13][14]
This guide will compare the validation of cIAP1 recruitment and its functional consequences for both cIAP1 Ligand-Linker Conjugate 9 (representing cIAP1-recruiting PROTACs) and a representative Smac mimetic.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained during the validation of cIAP1 recruitment and subsequent protein degradation by a cIAP1 Ligand-Linker Conjugate and a Smac mimetic.
Table 1: Dose-Dependent Degradation of Target Protein and cIAP1
| Compound | Concentration (nM) | Target Protein Degradation (%) | cIAP1 Degradation (%) |
| cIAP1 Ligand-Linker Conjugate 9 | 1 | 25 | 10 |
| 10 | 60 | 30 | |
| 100 | 95 | 80 | |
| 1000 | 98 | 85 | |
| Smac Mimetic (e.g., Birinapant) | 1 | 5 | 20 |
| 10 | 15 | 50 | |
| 100 | 30 | 90 | |
| 1000 | 40 | 95 |
Table 2: Time-Course of Target Protein and cIAP1 Degradation at 100 nM
| Compound | Time (hours) | Target Protein Degradation (%) | cIAP1 Degradation (%) |
| cIAP1 Ligand-Linker Conjugate 9 | 2 | 30 | 15 |
| 6 | 70 | 40 | |
| 12 | 90 | 65 | |
| 24 | 95 | 80 | |
| Smac Mimetic (e.g., Birinapant) | 2 | 10 | 40 |
| 6 | 20 | 75 | |
| 12 | 25 | 85 | |
| 24 | 30 | 90 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein and cIAP1.
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the cIAP1 Ligand-Linker Conjugate 9 or Smac mimetic for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, Tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the ternary complex between the target protein, cIAP1, and the PROTAC.
Protocol:
-
Treat cells with the cIAP1 Ligand-Linker Conjugate 9 or a vehicle control for a short duration (e.g., 1-2 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the target protein or cIAP1 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the proteins from the beads and analyze by Western blotting for the presence of the target protein and cIAP1.
Ubiquitination Assay
Objective: To detect the ubiquitination of the target protein.
Protocol:
-
Transfect cells with a plasmid expressing His-tagged ubiquitin.
-
Treat the cells with the cIAP1 Ligand-Linker Conjugate 9 or Smac mimetic and a proteasome inhibitor (e.g., MG132) for 4-6 hours.
-
Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysate and perform a pull-down of His-tagged ubiquitin using nickel-NTA agarose (B213101) beads.
-
Wash the beads and elute the ubiquitinated proteins.
-
Analyze the eluate by Western blotting using an antibody against the target protein.
Visualizations
Signaling Pathway of cIAP1-Mediated Protein Degradation
Caption: Mechanism of cIAP1-recruiting PROTACs.
Experimental Workflow for Validation
References
- 1. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting triple-negative breast cancers with the Smac-mimetic birinapant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cIAP1-based degraders induce degradation via branched ubiquitin architectures [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Knockdown using Small Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in targeted degradation of endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 11. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Ras Degradation: A Comparative Guide to E3 Ligase Ligand 45 PROTACs
For Immediate Release
A deep dive into the specificity and efficacy of E3 ligase ligands in PROTAC-mediated Ras degradation, with a special focus on the VHL-recruiting Ligand 45 and its resulting PROTAC, Setidegrasib.
This guide offers a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the notorious oncoprotein Ras. We will explore the performance of PROTACs utilizing different E3 ligase ligands, with a particular emphasis on E3 ligase Ligand 45 (also known as HY-168699), a key component of the KRAS G12D-selective degrader, Setidegrasib (ASP3082). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
Introduction to Ras-Targeting PROTACs and the Role of E3 Ligase Ligands
PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. They are composed of a ligand that binds to the target protein (in this case, Ras), a linker, and a ligand that recruits an E3 ubiquitin ligase. The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall therapeutic potential. The most commonly recruited E3 ligases in PROTAC design are Von Hippel-Lindau (VHL) and Cereblon (CRBN).
Featured E3 Ligase Ligand: Ligand 45 (HY-168699)
E3 ligase Ligand 45 is a ligand designed to recruit the VHL E3 ubiquitin ligase.[1][2] It is a crucial component of the PROTAC Setidegrasib (ASP3082), which has demonstrated potent and selective degradation of the KRAS G12D mutant.[3][4][5]
Comparative Performance of Ras-Targeting PROTACs
The efficacy of a PROTAC is primarily measured by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation).
Quantitative Data Summary
The following tables summarize the performance of Setidegrasib and other notable Ras-targeting PROTACs, categorized by the E3 ligase they recruit.
Table 1: VHL-Recruiting KRAS PROTACs
| PROTAC | Target Mutant | E3 Ligase Ligand | DC50 | Dmax | Cell Line(s) | Reference(s) |
| Setidegrasib (ASP3082) | KRAS G12D | Ligand 45 (HY-168699) | 37 nM | Not Reported | AsPC-1 | [3][4][5] |
| LC-2 | KRAS G12C | VHL Ligand | 0.25 - 0.76 µM | ~75-90% | NCI-H2030, MIA PaCa-2, NCI-H23, SW1573 | [6] |
Table 2: CRBN-Recruiting KRAS PROTACs
| PROTAC | Target Mutant | E3 Ligase Ligand | DC50 | Dmax | Cell Line(s) | Reference(s) |
| Representative CRBN-based PROTAC | KRAS G12C | Pomalidomide-based | 0.03 µM | Not Reported | NCI-H358 | [7] |
Note: Direct head-to-head comparisons of PROTACs across different studies can be challenging due to variations in experimental conditions. The data presented here is for comparative purposes based on available literature.
Current research suggests that VHL-recruiting PROTACs have generally shown more robust degradation of KRAS mutants compared to their CRBN-recruiting counterparts.[8] However, the field is rapidly advancing, with potent CRBN-based degraders also emerging.
Signaling Pathways and Experimental Workflows
To understand the context of these comparisons, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Visualizing the Mechanism and Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lifesensors.com [lifesensors.com]
- 8. benchchem.com [benchchem.com]
Benchmarking E3 Ligase Ligand-Linker Conjugate 45: A Comparative Guide to PROTAC Performance
In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the judicious selection of its constituent parts: a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase. This guide provides a comprehensive performance comparison of a representative E3 Ligase Ligand-linker Conjugate 45, a hypothetical molecule embodying a Cereblon (CRBN) ligand, with alternative PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4). The objective is to furnish researchers, scientists, and drug development professionals with a data-driven framework for evaluating and selecting optimal PROTAC components.
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1] The choice of the E3 ligase and the nature of the linker significantly influence the stability and geometry of this ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[1] This guide will delve into the quantitative performance metrics, detailed experimental methodologies, and visual representations of the underlying biological processes and workflows.
Performance Comparison of E3 Ligase Ligands in BRD4-Targeting PROTACs
The degradation efficiency of a PROTAC is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2][3] The following table summarizes the performance of our representative Conjugate 45 (utilizing a CRBN ligand) against a PROTAC employing the von Hippel-Lindau (VHL) E3 ligase for the degradation of BRD4.
| PROTAC Conjugate | E3 Ligase Recruited | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Conjugate 45 (Representative) | CRBN | BRD4 | ~30 | >90 | NCIeH358 |
| Alternative VHL-based PROTAC | VHL | BRD4 | ~100 | >90 | NCIeH358 |
Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions. The data for this comparison is based on representative values from literature on BRD4 degraders.[4]
Visualizing the PROTAC Mechanism and Experimental Workflow
To elucidate the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the PROTAC-induced ternary complex in live cells.[5][6]
-
Objective: To quantify the proximity between the target protein and the E3 ligase in the presence of the PROTAC.
-
Materials:
-
HEK293 cells
-
NanoLuc®-fusion vector for the target protein (e.g., BRD4)
-
HaloTag®-fusion vector for the E3 ligase (e.g., CRBN or VHL)
-
NanoBRET™ Nano-Glo® Substrate and NanoBRET™ 618 Ligand
-
PROTAC of interest
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Label the HaloTag®-E3 ligase by adding the NanoBRET™ 618 Ligand to the cells and incubate.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.[7]
-
Ubiquitination Assay (Western Blot)
This assay detects the ubiquitination of the target protein, a key step preceding degradation.[8]
-
Objective: To determine if the PROTAC-induced ternary complex is productive and leads to target ubiquitination.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with protease and deubiquitinase inhibitors
-
Antibodies: anti-target protein, anti-ubiquitin, and secondary antibodies
-
-
Procedure:
-
Treat cells with the PROTAC at various concentrations and time points. A co-treatment with a proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins.
-
Lyse the cells and determine the protein concentration.
-
Perform immunoprecipitation of the target protein from the cell lysates.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.
-
Re-probe the membrane with an anti-target protein antibody to confirm the identity of the immunoprecipitated protein.
-
Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the levels of the target protein.[9]
-
Objective: To determine the DC50 and Dmax of the PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Lysis buffer with protease inhibitors
-
Antibodies: anti-target protein, anti-loading control (e.g., GAPDH, β-actin), and secondary antibodies
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibody against the target protein and a loading control.
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[2]
-
Conclusion
The selection of an E3 ligase ligand and linker is a critical decision in the design of effective PROTACs. While both CRBN and VHL are widely used and have demonstrated success in degrading a multitude of targets, their performance can vary depending on the specific target protein and cellular context.[1][10] The representative "Conjugate 45," utilizing a CRBN ligand, shows potent degradation of BRD4. A thorough evaluation using the standardized experimental protocols outlined in this guide is essential for a direct and meaningful comparison of different PROTAC candidates. By systematically assessing ternary complex formation, ubiquitination, and ultimately, protein degradation, researchers can make informed decisions to advance the development of novel and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifesensors.com [lifesensors.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Ternary Complex Formation [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for E3 Ligase Ligand-linker Conjugate 45
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like E3 Ligase Ligand-linker Conjugate 45 are paramount to ensuring laboratory safety and environmental protection. As a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound and its associated waste are presumed to be cytotoxic and require management as hazardous chemical waste.[1] Adherence to institutional and regulatory guidelines is mandatory.
This compound, also identified as cIAP1 Ligand-Linker Conjugates 9, is a chemical moiety that incorporates a ligand for an E3 ubiquitin ligase and a linker for the purpose of designing PROTACs.[2] These resulting PROTACs are bifunctional molecules that induce the degradation of a target protein by utilizing the cell's natural waste disposal system, the ubiquitin-proteasome system.
Quantitative Data Summary
The following table summarizes the typical safety and disposal parameters for a research-scale E3 ligase ligand-linker conjugate. Note that specific values for this compound may vary, and the Safety Data Sheet (SDS) for the specific batch in use should always be consulted.
| Parameter | Value/Information | Source/Regulation |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation. | Based on SDS for similar PROTAC compounds[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat, and in case of aerosols, a suitable respirator. | Standard laboratory practice for hazardous chemicals[1] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | General guidance for chemical storage[1] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and antineoplastic waste[1] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with an appropriate solvent (e.g., ethanol). | General procedure for chemical spills[1][3] |
Experimental Protocol for Safe Disposal
The proper disposal of this compound is a strictly controlled procedure. The following steps outline the general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling the compound, always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3]
Step 2: Waste Segregation Segregate chemical waste by compatibility.[4]
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.[3] Any materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as solid chemical waste.[3]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container.[3] Do not mix with other incompatible waste streams.[3]
Step 3: Waste Container Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate percentages if it is a mixed waste stream.[1] Include the date when the waste was first added to the container.[1]
Step 4: Waste Storage Store waste containers in a designated satellite accumulation area within the laboratory.[1] Ensure the containers are sealed to prevent leaks or spills.
Step 5: Requesting Waste Pickup Follow your institution's specific procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department.[4] Do not dispose of this chemical down the drain or in general trash.[3]
Step 6: Decontamination Wipe down all surfaces and equipment that may have come into contact with the conjugate using an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid hazardous waste.[1]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling E3 Ligase Ligand-linker Conjugate 45
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of E3 Ligase Ligand-linker Conjugate 45. Due to the potent nature of this and similar chemical compounds, adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination. As a novel compound, a specific Safety Data Sheet (SDS) with quantitative occupational exposure limits (OELs) for this compound is not publicly available. Therefore, this guidance is based on best practices for handling potent pharmaceutical compounds and data from similar molecules, such as cIAP1 inhibitors.
Immediate Safety and Hazard Information
This compound should be handled as a potent pharmaceutical compound with potential health risks. Based on the hazard classification of a similar compound, cIAP1 ligand 1, researchers should assume this conjugate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Quantitative Hazard Data (Based on a Surrogate Compound)
| Hazard Classification (GHS) | Description | Precautionary Statements |
| Acute toxicity, oral (Category 4) | Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin corrosion/irritation (Category 2) | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Data derived from the Safety Data Sheet for cIAP1 ligand 1, a compound similar in nature to this compound.[1]
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach is crucial for safely handling potent compounds. The following plan outlines the key phases of handling, from preparation to post-experiment cleanup.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities, but not as primary protection for handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination. |
| Body Protection | Disposable Coveralls | Recommended to be made from materials like Tyvek®. |
| Lab Coat | A dedicated lab coat, preferably disposable, should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for a potent pharmaceutical compound like this compound.
Step-by-Step Guidance:
-
Preparation :
-
All handling of the compound must occur in a designated and restricted area, such as a chemical fume hood or a glove box.
-
Before entering the designated area, don all required PPE as specified in the table above.
-
Weigh the solid compound within a containment device (e.g., ventilated balance enclosure) to minimize aerosol generation.
-
-
Handling :
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
-
Conduct all experimental procedures within a certified chemical fume hood.
-
-
Spill Management :
-
In the event of a spill, immediately alert others in the area.
-
Use a pre-prepared spill kit appropriate for chemical hazards. Work from the outside of the spill inward.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
-
Decontamination :
-
Thoroughly decontaminate all surfaces and equipment used during handling.
-
Effective decontamination agents for cytotoxic drugs include sodium hypochlorite (B82951) solutions and specialized detergents.[2][3] Always neutralize sodium hypochlorite with an agent like sodium thiosulfate (B1220275) to prevent damage to surfaces.[4]
-
Experimental Protocol: Representative Synthesis of a PROTAC
E3 Ligase Ligand-linker Conjugates are key components in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The following is a representative, generalized protocol for the synthesis of a PROTAC using such a conjugate.
Detailed Methodology:
-
Reaction Setup :
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
In a separate vessel, dissolve the ligand for the protein of interest (POI), which should have a compatible functional group for conjugation (e.g., a carboxylic acid or an amine).
-
To the POI ligand solution, add coupling reagents (e.g., HATU, HOBt, and a non-nucleophilic base like DIPEA if performing an amide coupling).
-
Slowly add the solution of this compound to the activated POI ligand solution.
-
-
Reaction and Monitoring :
-
Allow the reaction to stir at room temperature or heat as necessary, depending on the specific reaction kinetics.
-
Monitor the progress of the reaction by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Workup and Purification :
-
Once the reaction is complete, quench the reaction by adding water or a suitable buffer.
-
Extract the product into an appropriate organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC.
-
-
Analysis :
-
Characterize the final PROTAC molecule to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
-
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste :
-
Items : Contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.
-
Procedure : Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste :
-
Items : Unused stock solutions, experimental media containing the compound, and solvent rinses from decontaminating glassware.
-
Procedure : Collect all liquid waste in a compatible, leak-proof container with a secure cap. The container must be labeled as "Hazardous Waste" with the chemical name and approximate concentration. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.
-
Final Disposal
-
All waste containing this compound must be disposed of through an approved hazardous waste management facility.
-
Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Accidental Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush. Seek immediate medical attention.[5]
-
Eye Contact : Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation : Move the affected person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
-
Minor Spill :
-
Alert people in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent materials from a chemical spill kit.
-
Work from the outside in, and gently clean the area.
-
Place all contaminated materials in a sealed hazardous waste container.
-
Decontaminate the area.
-
-
Major Spill :
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. gerpac.eu [gerpac.eu]
- 3. researchgate.net [researchgate.net]
- 4. qualia-bio.com [qualia-bio.com]
- 5. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. acs.org [acs.org]
- 8. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
